1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKVUUBSDFMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058710 | |
| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-84-6, 35438-82-5 | |
| Record name | 3-Methyltetrahydrophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5333-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,3,6-Tetrahydro-3-methylphthalic anhydride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Introduction
This compound (3-MeTHPA) is a cyclic dicarboxylic anhydride with the molecular formula C₉H₁₀O₃.[1][2] As a derivative of tetrahydrophthalic anhydride, it serves as a crucial and versatile intermediate in synthetic organic chemistry and a fundamental building block in materials science.[1] The presence of a reactive anhydride ring and a cyclohexene core imparts a unique combination of properties, making it a preferred monomer for the synthesis of high-performance polymers such as polyesters and polyimides, and a widely used curing agent for epoxy resins.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The physical and chemical characteristics of 3-MeTHPA are foundational to its handling, storage, and application. The methyl substitution on the cyclohexene ring influences its solubility and reactivity compared to its unsubstituted analogue.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2][3] |
| CAS Number | 5333-84-6 | [4] |
| Appearance | White flaky solid / Crystalline powder | [5][6] |
| Melting Point | 61 - 65°C | [1][7] |
| Boiling Point | 303.0 ± 41.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Flash Point | 142.9 ± 24.8 °C | [7] |
| Water Solubility | Reacts with water | [5][8] |
| Solubility | Soluble in various organic solvents | [9] |
Synthesis: The Diels-Alder Approach
The primary and most efficient route for synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.
Reaction Mechanism and Regioselectivity
The synthesis involves the reaction of maleic anhydride (the dienophile) with isoprene (2-methyl-1,3-butadiene, the diene).[10][11][12] Isoprene is an asymmetrical diene, which leads to the potential for two different regioisomeric products: 1,2,3,6-tetrahydro-4-methylphthalic anhydride (4-MeTHPA) and the target this compound (3-MeTHPA). The formation of 3-MeTHPA occurs when trans-1,3-pentadiene is used as the diene.[13] Industrial processes often utilize C5 fractions from naphtha cracking which contain a mixture of dienes.[1]
The choice of diene is therefore critical to achieving the desired isomer. For the specific synthesis of 3-MeTHPA, trans-1,3-pentadiene is the required starting material. The reaction is thermally driven and proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of the cyclohexene ring with high stereospecificity.
Caption: Diels-Alder synthesis of 3-MeTHPA.
Experimental Protocol (General Procedure)
This protocol outlines a representative synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with maleic anhydride (1.0 eq.) and a high-boiling point solvent (e.g., toluene or xylene).
-
Inhibitor Addition: To prevent unwanted radical polymerization of the diene, a small amount of an inhibitor such as hydroquinone (50–200 ppm) can be added to the reaction mixture.[1]
-
Reaction Initiation: Heat the mixture to 80-120°C with stirring to dissolve the maleic anhydride.[1]
-
Diene Addition: Add trans-1,3-pentadiene (1.0-1.1 eq.) dropwise from the dropping funnel over 30-60 minutes. The Diels-Alder reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Maintain the reaction temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the maleic anhydride is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes, it can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ligroin or an ether/petroleum ether mixture).[14]
-
Causality Behind Choices: The use of a high-boiling solvent like xylene allows the reaction to be conducted at elevated temperatures, significantly increasing the reaction rate.[15] The addition of a polymerization inhibitor is a critical self-validating step to ensure high yield of the desired cycloaddition product by preventing the formation of undesirable polymeric side products.[1]
Chemical Reactivity and Applications
The reactivity of 3-MeTHPA is dominated by the anhydride functional group, making it an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its primary applications.
Ring-Opening Reactions
The strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening. This is the key reaction for its use as a monomer and curing agent.
-
Hydrolysis: 3-MeTHPA reacts with water, typically in a slow exothermic reaction, to form the corresponding dicarboxylic acid, 1,2,3,6-tetrahydro-3-methylphthalic acid.[8] The half-life for hydrolysis of the related this compound is very short, on the order of minutes at room temperature.[4] This necessitates storage in dry conditions.
-
Reaction with Alcohols and Amines: It readily reacts with alcohols to form monoesters and with amines to form amic acids, which can be subsequently cyclized to imides upon heating. These reactions are fundamental to the production of polyesters, polyamides, and polyimides, where 3-MeTHPA acts as a monomer, and in epoxy resin systems, where it cross-links with epoxide groups.[1]
Caption: Key ring-opening reactions of 3-MeTHPA.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of this compound.
Table 2: Key Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | Anhydride C=O stretch | Two characteristic strong bands around 1850 cm⁻¹ and 1780 cm⁻¹ |
| Alkene C=C stretch | Medium band around 1650 cm⁻¹ | |
| C-O-C stretch | Strong band(s) in the 1300-900 cm⁻¹ region | |
| ¹H NMR | Olefinic Protons (-CH=CH-) | δ ≈ 5.6 - 6.0 ppm |
| Allylic Protons (-CH-C=O) | δ ≈ 3.2 - 3.6 ppm | |
| Methylene Protons (-CH₂-) | δ ≈ 2.2 - 2.8 ppm | |
| Methyl Protons (-CH₃) | δ ≈ 1.1 - 1.3 ppm (doublet) | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ ≈ 170 - 175 ppm |
| Olefinic Carbons (C=C) | δ ≈ 125 - 135 ppm | |
| Aliphatic Carbons | δ ≈ 20 - 45 ppm | |
| Methyl Carbon (-CH₃) | δ ≈ 15 - 20 ppm |
Note: Specific shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data is estimated based on the parent structure and related compounds.[2][16][17][18][19]
Safety and Handling
As a reactive chemical, this compound presents several hazards that require strict adherence to safety protocols.
-
Hazard Identification: The compound is classified as causing serious eye damage and may cause allergic skin reactions.[3][4][7][20] Crucially, it is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4][7][20]
-
Personal Protective Equipment (PPE): When handling this substance, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[20]
-
Skin Protection: Chemical-resistant gloves and protective clothing. Contaminated work clothing should not be allowed out of the workplace.[7][20]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, a suitable respirator must be worn.[4][20]
-
-
Handling and Storage:
Conclusion
This compound is a valuable chemical intermediate whose utility is derived from the tailored reactivity of its cyclic anhydride structure. Its synthesis via the Diels-Alder reaction is a classic example of efficient carbon-carbon bond formation. The ability of the anhydride ring to undergo controlled ring-opening reactions with a variety of nucleophiles makes it an indispensable component in the formulation of advanced polymers and resins. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in research and industrial settings.
References
- 1. This compound | RUO [benchchem.com]
- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 3. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. broadview-tech.com [broadview-tech.com]
- 5. 1,2,3,6-Tetrahydrophthalic anhydride | 85-43-8 [amp.chemicalbook.com]
- 6. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. CAS 85-43-8: 1,2,3,6-Tetrahydrophthalic anhydride [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1 | Chegg.com [chegg.com]
- 13. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride(3425-89-6) IR Spectrum [chemicalbook.com]
- 17. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]
- 18. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]
- 19. 1,2,3,6-Tetrahydrophthalic anhydride(85-43-8) 1H NMR [m.chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. junsei.co.jp [junsei.co.jp]
1,2,3,6-Tetrahydro-3-methylphthalic anhydride structural isomers
An In-Depth Technical Guide to the Structural Isomers of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Abstract
This compound is a cyclic dicarboxylic anhydride of significant interest in polymer and materials science. While commercially often referred to as Methyltetrahydrophthalic Anhydride (MTHPA), this designation typically represents a mixture of structural isomers.[1][2] The precise isomeric composition of MTHPA is critical as it dictates the physical and chemical properties of the final products, particularly in its primary role as a curing agent for epoxy resins.[3][4] This guide provides a detailed exploration of the structural isomers of this compound, focusing on their synthesis via the Diels-Alder reaction, stereochemical outcomes, and the analytical methodologies required for their separation and characterization.
Introduction: The Significance of Isomeric Purity
Methyltetrahydrophthalic anhydride (MTHPA) is a widely utilized hardener for epoxy resins, prized for imparting excellent thermal stability, chemical resistance, and superior electrical insulation properties to the cured polymer matrix.[5][6] These high-performance characteristics are essential in demanding applications across the electronics, automotive, and aerospace industries, including in the manufacturing of transformers, capacitors, and structural composites.[3][7]
The term "MTHPA" does not refer to a single molecule but rather a collection of isomers, primarily differing in the position of the methyl group on the cyclohexene ring.[5] The most common industrial synthesis involves the reaction of maleic anhydride with isoprene, yielding 4-methyl isomers. However, the use of piperylene (1,3-pentadiene) as the diene feedstock produces the 3-methyl isomers, the focus of this guide. Within this classification, further stereoisomerism exists, which profoundly influences reactivity, viscosity, and the glass transition temperature (Tg) of the resulting epoxy system. Therefore, for researchers and formulation scientists, a comprehensive understanding of the synthesis and characterization of specific isomers is not merely an academic exercise but a prerequisite for designing materials with tailored, reproducible performance characteristics.
Synthesis via Diels-Alder Cycloaddition
The formation of the 1,2,3,6-tetrahydrophthalic anhydride framework is a classic example of the Diels-Alder reaction, a powerful [4+2] cycloaddition in organic synthesis.[8] This pericyclic reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring.[9]
For the synthesis of this compound, the reactants are piperylene (1,3-pentadiene) as the diene and maleic anhydride as the dienophile.
Mechanism and Stereochemical Control
The Diels-Alder reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. The reaction between maleic anhydride and a diene typically yields a cis-fused bicyclic product.[10][11] The primary source of isomerism in this synthesis arises from the orientation of the dienophile relative to the diene during the approach, leading to endo and exo products.
-
Endo Adduct (Kinetic Product): Formed preferentially at lower temperatures and shorter reaction times. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene's substituent and the carbonyl groups of the maleic anhydride in the transition state.[10]
-
Exo Adduct (Thermodynamic Product): Favored at higher temperatures or with longer reaction times. The exo isomer is sterically less hindered and therefore thermodynamically more stable. Given sufficient energy, the initially formed endo adduct can revert to the starting materials and recombine to form the more stable exo product.[10]
The following diagram illustrates the synthetic pathway and the competing transition states.
Caption: Diels-Alder synthesis of 3-methyltetrahydrophthalic anhydride isomers.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis under conditions favoring the kinetic endo product.
Safety Precaution: This procedure involves flammable solvents and reagents that are skin and respiratory sensitizers. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
Materials:
-
Maleic Anhydride (≥99%)
-
trans-Piperylene (mixture of cis/trans can be used)
-
Xylene (anhydrous)
-
Petroleum Ether (or Hexanes)
-
250 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the reflux condenser, a magnetic stir bar, and a stopper. Ensure the apparatus is securely clamped.
-
Reagent Addition: To the flask, add maleic anhydride (e.g., 0.2 mol) and 100 mL of anhydrous xylene.[13]
-
Heating and Dissolution: Begin stirring and gently heat the mixture using the heating mantle until the maleic anhydride is fully dissolved.
-
Diene Addition: Slowly add trans-piperylene (e.g., 0.22 mol, slight excess) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of xylene is ~140°C). Maintain the reflux for 2-3 hours.[9] The reaction progress can be monitored by TLC or GC if desired.
-
Cooling and Crystallization: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate product crystallization.
-
Isolation: Collect the precipitated white solid product by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with two portions of cold petroleum ether (2 x 30 mL) to remove residual xylene and unreacted piperylene.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The resulting product will be a mixture of isomers, predominantly the cis-endo adduct.
Isomer Separation and Characterization
Distinguishing between the closely related structural and stereoisomers of this compound requires a combination of chromatographic separation and spectroscopic analysis.
Analytical Workflow
The general workflow for isomer analysis involves separating the crude mixture, followed by individual characterization of the isolated fractions to confirm their structure and purity.
Caption: General analytical workflow for isomer separation and characterization.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for separating structural isomers.[15][16] The choice of column and conditions is critical.
Protocol: HPLC Separation (Illustrative)
-
System: An HPLC system equipped with a UV detector (220 nm).
-
Column: Normal-phase silica column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting at 5% ethyl acetate, ramping to 25% over 20 minutes). The less polar exo isomer will typically elute before the more polar endo isomer.
-
Sample Preparation: Dissolve ~10 mg of the crude product in 10 mL of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection and Collection: Inject 10 µL of the sample. Collect the eluting peaks corresponding to the different isomers in separate vials for subsequent analysis.
Spectroscopic Characterization
FTIR is essential for confirming the presence of the anhydride functional group. The key diagnostic peaks are the symmetric and asymmetric C=O stretches.[12]
-
Asymmetric C=O Stretch: ~1850-1865 cm⁻¹
-
Symmetric C=O Stretch: ~1780-1795 cm⁻¹
-
C-O-C Stretch: ~1220-1250 cm⁻¹
While FTIR confirms the functional group, it is generally insufficient to reliably distinguish between endo and exo stereoisomers, though minor shifts may be observable.
¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation and isomer differentiation.[12][17] The chemical shifts and coupling constants of the protons on the cyclohexene ring are highly sensitive to the molecule's stereochemistry.
-
¹H NMR: Key differences are expected in the chemical shifts of the methyl group and the protons adjacent to the anhydride ring (H6 and H7 in the IUPAC numbering of the bicyclic system). The coupling constants between these protons can help determine the dihedral angles and thus the endo/exo configuration.
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the cyclohexene ring will differ between isomers due to varying steric and electronic environments.
Properties of Key Isomers
The physical properties of the isomers, such as melting point, are distinct and can be used as an initial indicator of purity. Data for the parent compound and the related 4-methyl isomer are provided for context.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5[11] | C₈H₈O₃ | 152.15[11] | Melting Point: 98-102°C[14][18] |
| trans-1,2,3,6-Tetrahydrophthalic anhydride | 13149-03-6[19] | C₈H₈O₃ | 152.15[19] | Data less common; trans-fusion is sterically strained. |
| cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | 1694-82-2[20] | C₉H₁₀O₃ | 166.17[20] | Product of isoprene + maleic anhydride. |
| This compound | 5333-84-6[21] | C₉H₁₀O₃ | 166.17[2] | Product of piperylene + maleic anhydride (focus of this guide). |
| MTHPA (mixture of isomers) | 26590-20-5[1] | C₉H₁₀O₃ | 166.17[1] | Common commercial product; typically a liquid mixture.[5] |
Conclusion
The structural and stereoisomers of this compound are not interchangeable commodities but distinct chemical entities with unique properties. The Diels-Alder synthesis provides a direct route to these compounds, where reaction conditions can be tuned to favor specific stereoisomers. For professionals in materials science and drug development, the ability to control this synthesis and apply rigorous analytical techniques—chromatography for separation and NMR for structural confirmation—is fundamental. This control enables the rational design of polymers and materials with precisely engineered properties, moving beyond the use of ill-defined isomeric mixtures to a more refined, performance-driven approach in chemical formulation.
References
- 1. esslabshop.com [esslabshop.com]
- 2. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. broadview-tech.com [broadview-tech.com]
- 4. nbinno.com [nbinno.com]
- 5. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]
- 6. azom.com [azom.com]
- 7. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 12. This compound | RUO [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [sigmaaldrich.com]
- 19. trans-1,2,3,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 9496807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
In-Depth Spectroscopic Guide to 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: A Key Intermediate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a pivotal Diels-Alder adduct formed from the reaction of isoprene and maleic anhydride. This document is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed spectral data. Each section includes detailed experimental protocols, data interpretation, and visual aids to ensure a thorough understanding of the molecule's unique spectroscopic signature.
Introduction: The Significance of a Classic Cycloaddition
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. The [4+2] cycloaddition of a conjugated diene with a dienophile is a testament to the elegance and predictability of pericyclic reactions. The reaction between isoprene (2-methyl-1,3-butadiene) and maleic anhydride is a classic example, yielding a mixture of two primary constitutional isomers: 3-methyl-1,2,3,6-tetrahydrophthalic anhydride and 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This guide focuses on the former, a versatile intermediate in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutical agents.
Accurate and unambiguous structural confirmation of this compound is paramount for its application in subsequent synthetic steps. Spectroscopic analysis provides the necessary toolkit for this confirmation, offering a detailed fingerprint of the molecule's connectivity and stereochemistry. This guide will systematically dissect the data obtained from the most common and powerful analytical techniques.
Synthesis Pathway: The Diels-Alder Reaction of Isoprene and Maleic Anhydride
The formation of this compound is achieved through the concerted [4+2] cycloaddition of isoprene and maleic anhydride. The regioselectivity of this reaction is governed by the electronic effects of the methyl group on the diene.
Caption: Diels-Alder reaction of isoprene and maleic anhydride.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of a suitable solvent, such as toluene or xylene.
-
Addition of Diene: To the stirred solution, add isoprene (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the reactants using Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution. The crude product can be collected by vacuum filtration and washed with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound provides key information about the number of different types of protons, their connectivity, and their spatial arrangement.
Expected ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~3.4 - 3.6 | m | 1H | Methine proton adjacent to anhydride |
| H-2 | ~3.2 - 3.4 | m | 1H | Methine proton adjacent to anhydride |
| H-4 | ~2.5 - 2.7 | m | 2H | Methylene protons |
| H-5 | ~5.4 - 5.6 | m | 1H | Olefinic proton |
| H-6 | ~2.2 - 2.4 | m | 2H | Methylene protons |
| CH₃ | ~1.7 - 1.8 | s | 3H | Methyl protons |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum
-
Olefinic Proton (H-5): The downfield signal around 5.4-5.6 ppm is characteristic of the vinyl proton on the cyclohexene ring. Its multiplicity will depend on the coupling with the adjacent methylene protons.
-
Methine Protons (H-1 and H-2): The two methine protons adjacent to the electron-withdrawing anhydride group are expected to be deshielded and appear in the region of 3.2-3.6 ppm. Their complex multiplicity arises from coupling to each other and to the adjacent methylene protons.
-
Methylene Protons (H-4 and H-6): The two sets of methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.
-
Methyl Protons: The singlet at approximately 1.7-1.8 ppm, integrating to three protons, is the characteristic signal for the methyl group attached to the double bond.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-15 ppm is typically sufficient.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and identification of functional groups.
Expected ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170 - 175 |
| C-3 | ~130 - 135 |
| C-5 | ~120 - 125 |
| C-1 | ~40 - 45 |
| C-2 | ~40 - 45 |
| C-4 | ~25 - 30 |
| C-6 | ~25 - 30 |
| CH₃ | ~20 - 25 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons: The two signals in the most downfield region (170-175 ppm) are characteristic of the anhydride carbonyl carbons.
-
Olefinic Carbons: The signals for the sp² hybridized carbons of the double bond (C-3 and C-5) will appear in the range of 120-135 ppm.
-
Aliphatic Carbons: The sp³ hybridized methine (C-1, C-2) and methylene (C-4, C-6) carbons of the cyclohexene ring will resonate in the upfield region of the spectrum.
-
Methyl Carbon: The methyl carbon will give a signal in the most upfield region, typically around 20-25 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on a spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm is standard.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Olefinic C-H |
| ~3000-2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1850 & ~1780 | Strong | C=O stretch | Anhydride C=O (symmetric & asymmetric) |
| ~1650 | Medium-Weak | C=C stretch | Alkene |
| ~1250 | Strong | C-O stretch | Anhydride C-O |
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by the characteristic absorptions of the anhydride functional group. The two strong carbonyl stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹ are a definitive indicator of a cyclic anhydride. The presence of both sp² and sp³ C-H stretching vibrations confirms the coexistence of the alkene and alkane moieties within the molecule. The C-O stretching of the anhydride further corroborates the structure.
Caption: Workflow for FTIR analysis.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the dry, purified product with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Nujol Mull):
-
Grind a small amount of the sample in an agate mortar.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.
-
Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet/salt plates).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption peaks.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 166 (corresponding to the molecular formula C₉H₁₀O₃)
-
Key Fragments:
-
Retro-Diels-Alder Fragmentation: A characteristic fragmentation pathway for Diels-Alder adducts is the retro-Diels-Alder reaction. This would lead to fragments corresponding to isoprene (m/z = 68) and maleic anhydride (m/z = 98).
-
Loss of CO and CO₂: Fragmentation of the anhydride moiety can lead to the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).
-
Caption: Proposed mass spectrometry fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion: A Unified Spectroscopic Portrait
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular framework. This in-depth guide serves as a practical resource for scientists, enabling confident characterization of this important synthetic intermediate and facilitating its application in further research and development.
An In-Depth Technical Guide to 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Polymer and Synthetic Chemistry
1,2,3,6-Tetrahydro-3-methylphthalic anhydride, identified by CAS number 5333-84-6, is a cyclic dicarboxylic anhydride that serves as a crucial intermediate in both polymer science and synthetic organic chemistry. A product of the Diels-Alder reaction, this partially hydrogenated anhydride offers a unique combination of reactivity and structural flexibility not found in its aromatic counterpart, phthalic anhydride. Its primary commercial application is as a high-performance hardener or curing agent for epoxy resins, where it imparts excellent mechanical and electrical properties to the final thermoset polymer.[1][2]
Beyond its role in materials science, its reactive anhydride group and stereochemically rich cyclohexene core make it a valuable scaffold for the synthesis of more complex molecules.[3] For drug development professionals, while not a therapeutic agent itself, it represents a versatile starting material for creating diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safe handling, grounded in established scientific principles and experimental data.
Section 1: Core Chemical and Physical Properties
The physical and chemical characteristics of this compound dictate its processing, reactivity, and application scope. Its lower melting point compared to aromatic anhydrides facilitates easier handling and blending in resin formulations.[3]
| Property | Value | Reference(s) |
| CAS Number | 5333-84-6 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Melting Point | ~61 °C | [4][5] |
| Boiling Point | ~303 °C at 760 mmHg | [5] |
| Density | ~1.2 - 1.29 g/cm³ | [5][6] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in toluene, benzene, acetone; reacts with water. | [3] |
Section 2: Synthesis and Mechanism
The industrial and laboratory synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. The specific isomer (3-methyl vs. 4-methyl) is determined by the choice of the diene.
The Diels-Alder Reaction Pathway
The formation of the target molecule, the 3-methyl isomer, involves the reaction between trans-1,3-pentadiene (piperylene) and maleic anhydride .[7] The diene provides the four-pi electron system, and the dienophile (maleic anhydride) provides the two-pi electron system. The reaction proceeds through a concerted pericyclic mechanism, forming a new six-membered ring with high stereospecificity. The endo product is typically favored under kinetic control due to secondary orbital interactions.
Caption: Diels-Alder synthesis of the target anhydride.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established industrial processes for the synthesis of methyltetrahydrophthalic anhydrides.[4][7]
Materials:
-
Maleic Anhydride (1.0 mol, 98.06 g)
-
Toluene (150 mL)
-
Hydroquinone (polymerization inhibitor, ~0.2 g)
-
Crude trans-1,3-pentadiene (piperylene) (1.1 mol, ~75 g)
Procedure:
-
Reactor Setup: Equip a three-necked flask or autoclave with a mechanical stirrer, a dropping funnel, and a reflux condenser. Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.
-
Initial Charge: Charge the reactor with maleic anhydride and toluene. Heat the mixture to approximately 55-60°C with stirring until the maleic anhydride is completely dissolved.
-
Inhibitor Addition: Add a radical polymerization inhibitor, such as hydroquinone, to prevent unwanted side reactions of the diene.[4]
-
Diene Addition: Slowly add the trans-1,3-pentadiene dropwise from the addition funnel over several hours. The reaction is exothermic; maintain the temperature between 50-65°C using a water bath for cooling as necessary.[7]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion.[4]
-
Work-up and Isolation: Remove the volatile components (toluene and any unreacted pentadiene) by distillation, first at atmospheric pressure and then under reduced pressure.[4]
-
Purification: The resulting crude product, a solid at room temperature, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product with high purity.[8] A yield of >95% can be expected.[4]
Causality and Side Reactions
The choice of trans-1,3-pentadiene is critical for producing the 3-methyl isomer. Using its isomer, isoprene, would result in 1,2,3,6-tetrahydro-4-methylphthalic anhydride.[7] The primary side reaction of concern is the free-radical polymerization of the diene, which can lead to the formation of insoluble, gel-like polymers that foul the reactor.[3] This is mitigated by two key choices:
-
Use of an Inhibitor: Phenolic inhibitors like hydroquinone or BHT scavenge free radicals, preventing the initiation of polymerization.[7]
-
Temperature Control: Keeping the reaction temperature below 65°C minimizes thermal initiation of polymerization while still allowing the Diels-Alder reaction to proceed efficiently.[7]
Section 3: Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:
-
A doublet for the methyl group (-CH₃) around 1.0-1.2 ppm.
-
A complex multiplet for the olefinic protons (-CH=CH-) in the region of 5.5-6.0 ppm.
-
Several multiplets for the aliphatic protons on the cyclohexene ring between 2.0 and 3.5 ppm. The protons adjacent to the anhydride carbonyls would be the most downfield shifted in this region.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for:
-
The two carbonyl carbons (C=O) of the anhydride group, expected around 170-175 ppm.
-
The two olefinic carbons (-C=C-) between 125-135 ppm.
-
Multiple signals for the aliphatic carbons, including the methyl carbon, in the upfield region (15-50 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the anhydride functional group. Based on spectra of related methyltetrahydrophthalic anhydrides, the following characteristic absorptions are expected[9][11]:
-
Strong, sharp C=O stretching: Two distinct peaks characteristic of a cyclic anhydride, typically found around 1850 cm⁻¹ and 1780 cm⁻¹. This doublet is a hallmark of the anhydride moiety.
-
C-O-C stretching: Strong bands in the 1200-1300 cm⁻¹ region.
-
=C-H stretching: A peak just above 3000 cm⁻¹ corresponding to the hydrogens on the double bond.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
-
Section 4: Key Applications and Field Insights
The utility of this anhydride is dominated by its role in polymer chemistry, particularly as a hardener for epoxy resins.
Epoxy Resin Curing Agent
Anhydride hardeners are favored for applications requiring high thermal stability and excellent electrical insulation properties, such as in electronic components and composites. The curing process is a step-growth polymerization.[1][3]
Curing Mechanism:
-
Initiation (Ring-Opening): The curing is initiated by a species with a hydroxyl (-OH) group, which can be present on the epoxy resin backbone, as trace water, or added as an accelerator (like a tertiary amine or alcohol). This initiator attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[1][12]
-
Propagation: The newly formed carboxylic acid then reacts with an epoxy group, opening the epoxide ring and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, continuing the chain reaction.[12]
-
Cross-linking: This sequence of reactions builds a dense, three-dimensional polyester network, resulting in a rigid, thermoset material. The high cross-link density contributes to the excellent thermal and mechanical properties of the cured resin.[12]
Caption: General workflow for epoxy resin curing.
Expert Insights: The methyl group at the 3-position introduces steric hindrance compared to the 4-methyl or unsubstituted analogs. This can slow the curing kinetics, leading to a longer gelation time. Researchers must account for this by optimizing the cure schedule (temperature and time) or the concentration of the accelerator to achieve the desired material properties without incomplete curing.[3]
Intermediate for Polymers and Synthesis
Beyond epoxies, this compound is a monomer for:
-
Unsaturated Polyester and Alkyd Resins: Used in coatings and composites.[13]
-
Polyimides: The partially hydrogenated ring introduces greater flexibility into the polymer backbone compared to aromatic dianhydrides, which can be used to tailor properties like solubility and glass transition temperature.[3]
-
Plasticizers: It can be converted into ester derivatives that are used as plasticizers for polymers like PVC.[3]
For medicinal chemists, the anhydride serves as a reactive handle to synthesize amides and esters, allowing the core structure to be incorporated into larger, more complex molecules for biological evaluation. Some studies have noted anti-inflammatory and anticonvulsant activity in related structures, suggesting the potential of this scaffold in drug discovery.[3]
Section 5: Safety, Handling, and Environmental Fate
As with all reactive chemical reagents, proper handling of this compound is paramount for laboratory safety.
Hazard Profile
This compound is classified with several key hazards:
-
Serious Eye Damage (Category 1): Can cause severe and potentially irreversible eye damage upon contact.[5]
-
Respiratory Sensitizer (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
-
Skin Sensitizer (Category 1): May cause an allergic skin reaction upon repeated contact.[5]
Safe Handling and Storage Protocol
A self-validating safety system requires adherence to the following steps:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to moisture and will hydrolyze. Keep away from water, strong bases, and oxidizing agents.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor immediately.[3]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3]
Environmental Fate
The compound is not readily biodegradable. However, its most significant environmental fate characteristic is its rapid hydrolysis. In the presence of water, the anhydride ring opens quickly (half-life of minutes) to form the corresponding dicarboxylic acid. This rapid degradation means that prolonged exposure to the anhydride form in aquatic or terrestrial environments is unlikely.[3]
Conclusion
This compound (CAS 5333-84-6) is a compound whose value lies in its precise chemical architecture. As a product of the elegant and efficient Diels-Alder reaction, it provides a robust platform for creating high-performance polymers, particularly as an epoxy hardener where its structure directly influences curing kinetics and final material properties. For synthetic chemists, it remains a versatile and reactive intermediate, offering a gateway to a wide range of more complex molecular targets. A thorough understanding of its synthesis, reactivity, and hazards is essential for leveraging its full potential safely and effectively in both research and industrial applications.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | RUO [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 10. 1,2,3,6-Tetrahydrophthalic anhydride(85-43-8) 1H NMR [m.chemicalbook.com]
- 11. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride(3425-89-6) IR Spectrum [chemicalbook.com]
- 12. tri-iso.com [tri-iso.com]
- 13. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Solubility of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its prediction and experimental determination. We will explore the pivotal role of molecular structure in dictating solvent compatibility, detail the significant chemical constraints imposed by the compound's reactivity, and provide a gold-standard experimental protocol for accurate solubility measurement. The insights herein are grounded in authoritative chemical principles and data from structurally analogous compounds, empowering scientists to make informed decisions in their research and development endeavors.
Introduction
Chemical Identity and Significance
This compound (CAS No. 5333-84-6) is a cyclic dicarboxylic anhydride.[1] Its structure, featuring a reactive anhydride ring fused to a substituted cyclohexene backbone, makes it a valuable intermediate in organic synthesis. Like its structural relatives, it is likely employed as a building block in the synthesis of polymers, resins, and plasticizers, and as a hardening agent for epoxy resins.[2][3][4]
The Critical Role of Solubility in Application
The solubility of a compound is a fundamental physical property that dictates its utility and application. For this compound, understanding its solubility is paramount for:
-
Reaction Kinetics: Ensuring homogeneous reaction conditions to improve yield, reduce side-product formation, and enhance reproducibility.[5]
-
Purification Processes: Designing effective crystallization, extraction, and chromatography protocols.
-
Formulation Development: Creating stable solutions and dispersions for applications in coatings, adhesives, and other materials.
-
Toxicological and Pharmacological Studies: Preparing solutions for in-vitro and in-vivo testing requires precise knowledge of solubility in relevant biological buffers and organic vehicles.
Physicochemical Properties and Safety
Key Physical Properties
The compound is a solid at room temperature with a reported melting point of approximately 58.7 °C and a boiling point of 293.2 °C at standard pressure.[6] These properties are essential for handling, storage, and for designing experiments, particularly those involving thermal analysis.
Chemical Reactivity: The Challenge of Hydrolysis
The defining chemical feature of any anhydride is its susceptibility to nucleophilic attack, particularly by water. This is not a simple dissolution but an irreversible chemical reaction.
-
Hydrolysis: The anhydride ring readily reacts with water, even atmospheric moisture, to undergo hydrolysis, cleaving the ring to form the corresponding dicarboxylic acid.[7][8] This reaction is often slow but can be accelerated by acids or bases.[3]
-
Alcoholysis/Aminolysis: Protic solvents such as alcohols and primary/secondary amines will react similarly to form mono-esters and mono-amides, respectively.
This inherent reactivity is the single most important factor to consider when selecting a solvent. The use of protic solvents for simple solubilization is generally precluded unless a reaction is intended.
Safety & Handling Precautions
Safety Data Sheets (SDS) for this compound and its isomers consistently highlight several hazards.[1][6]
-
Health Hazards: The compound is classified as causing serious eye damage and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][6][9]
-
Handling Recommendations: Always handle this compound in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][10] Avoid creating dust.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and oxidizing agents.[6][9]
Theoretical Framework of Solubility
The process of dissolution is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the solute's lattice energy and the solvent's cohesive forces.
"Like Dissolves Like": A Structural Analysis
The structure of this compound is amphiphilic, containing both polar and non-polar regions:
-
Polar Region: The cyclic anhydride functional group is highly polar due to the two carbonyl groups and the ether linkage. This region will have favorable dipole-dipole interactions with polar solvents.
-
Non-Polar Region: The substituted cyclohexene ring is a non-polar, hydrophobic hydrocarbon backbone. This part of the molecule will interact favorably with non-polar solvents via van der Waals forces.
This dual nature suggests that the highest solubility will likely be found in solvents of intermediate polarity or in polar aprotic solvents that can interact with the anhydride group without reacting with it.
Caption: Intermolecular forces governing the dissolution process.
Solubility Profile: A Data-Driven Analysis
As quantitative, publicly available solubility data for this compound is limited, the following table provides a qualitative prediction based on chemical principles and data from analogous compounds.
Table 1: Predicted Qualitative Solubility and Reactivity
| Solvent Class | Common Solvents | Predicted Solubility | Key Considerations & Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low | The non-polar solvent interacts poorly with the polar anhydride group. Solubility of similar anhydrides in these solvents is very low.[12][13] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents have a strong dipole moment to solvate the anhydride group but lack a reactive proton, preventing hydrolysis. Solvents like DMF and 1,4-dioxane show the highest solubility for similar anhydrides.[12][13] |
| Polar Protic | Water, Methanol, Ethanol | Reacts | These solvents will react via hydrolysis or alcoholysis to open the anhydride ring. While the compound may disappear, it is a chemical transformation, not true dissolution.[3][7][8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity and are aprotic, making them suitable candidates for dissolution. Phthalic anhydride shows good solubility in dichloromethane.[13] |
To provide a quantitative benchmark, the table below presents solubility data for structurally related cyclic anhydrides.
Table 2: Experimental Solubility of Analogous Anhydrides in Common Solvents
| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x10²) |
| Maleic Anhydride [12] | 1,4-Dioxane | 318.15 | 2.619 |
| Acetone | 318.15 | 1.630 | |
| Ethyl Acetate | 318.15 | 1.471 | |
| Toluene | 318.15 | 0.2737 | |
| Cyclohexane | 318.15 | 0.0224 | |
| Phthalic Anhydride [13] | 1,4-Dioxane | 313.0 | 11.21 |
| Acetone | 313.0 | 9.77 | |
| Ethyl Acetate | 313.0 | 7.21 | |
| Dichloromethane | 313.0 | 3.52 | |
| Cyclohexane | 313.0 | 0.03 |
Note: Data is presented to show relative solubility trends. Absolute values for this compound will differ and must be determined experimentally.
Protocol for Experimental Solubility Determination
Rationale for Method Selection: The Isothermal Shake-Flask Method
For determining the thermodynamic equilibrium solubility, the isothermal shake-flask method, as pioneered by Higuchi and Connors, remains the gold standard for its reliability and directness.[14][15] This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant becomes constant.[14]
Apparatus and Reagents
-
Apparatus: Orbital shaking incubator or temperature-controlled water bath, analytical balance, glass vials with PTFE-lined screw caps, centrifuge, calibrated pipettes, volumetric flasks, syringe filters (0.22 µm PTFE or other solvent-compatible material), analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer).
-
Reagents: this compound (high purity), selected solvents (analytical grade or higher).
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of the solid anhydride to a series of glass vials. Expertise Note: "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a sufficient period. Trustworthiness Note: Equilibrium time can vary from 12 hours to 7 days.[14] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to ensure the measured concentration is stable, confirming equilibrium has been reached.
-
Phase Separation: Once equilibrated, remove the vials and allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Expertise Note: Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic particulates that could falsely elevate the measured solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., HPLC).
-
Calculation: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, mol/L, or g/100g of solvent.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Conclusion
While direct, published quantitative data on the solubility of this compound is scarce, a robust understanding can be achieved through the application of fundamental chemical principles. The compound's amphiphilic nature suggests moderate to high solubility in polar aprotic solvents like acetone, THF, and DMF, while its reactivity precludes the use of protic solvents like water and alcohols for simple dissolution. Due to its hazardous properties, strict adherence to safety protocols is mandatory. For any application requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a reliable and authoritative pathway to obtaining accurate experimental data, which is indispensable for advancing research and development.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,6-Tetrahydrophthalic anhydride CAS#: 85-43-8 [m.chemicalbook.com]
- 4. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. junsei.co.jp [junsei.co.jp]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Molecular structure and conformation of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Executive Summary
This compound (3-Me-THPA), with the molecular formula C₉H₁₀O₃, is a significant cyclic anhydride in materials science.[1][2] It serves as a crucial building block for high-performance polymers, such as polyimides, and as a curing agent for epoxy resins.[1][3] The conformational flexibility introduced by its partially hydrogenated cyclohexene ring directly influences the thermal and mechanical properties of these resulting polymers.[1] This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-Me-THPA. We will explore its synthesis via the Diels-Alder reaction, delve into its stereochemical and conformational possibilities, and present a multi-faceted approach for its characterization, combining state-of-the-art experimental protocols with computational modeling. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structure-property relationships of such molecules.
Introduction to this compound
Chemical Identity and Significance
This compound is a derivative of phthalic anhydride, featuring a cyclohexene ring fused to the anhydride moiety. Its molecular weight is approximately 166.17 g/mol .[1] The presence of the methyl group and the sp³-hybridized carbons in the six-membered ring introduces specific stereochemical and conformational complexities not present in its aromatic counterpart, phthalic anhydride. Understanding this three-dimensional structure is paramount, as it dictates the molecule's reactivity and the macroscopic properties of the polymers derived from it.
Industrial and Research Relevance
The primary application of 3-Me-THPA is in polymer chemistry. As a curing agent for epoxy resins, it helps form cross-linked networks with excellent thermal stability and mechanical strength, making it valuable in the electronics and aerospace industries.[3] In the synthesis of polyimides and other high-performance polymers, the non-planar, flexible structure of the 3-Me-THPA unit can disrupt chain packing, leading to materials with modified solubility, lower melting points, and tailored mechanical characteristics compared to those made from rigid aromatic anhydrides.[1]
The Structural Elucidation Challenge
The core challenge in characterizing 3-Me-THPA lies in its conformational dynamics. The cyclohexene ring is not planar and can adopt multiple, low-energy conformations. The key structural question revolves around the preferred orientation of the substituent methyl group, which can exist in pseudo-axial or pseudo-equatorial positions. This conformational preference, which may differ between the solid state and in solution, is critical for predicting its chemical behavior.
Synthesis and Inherent Stereochemistry
The Diels-Alder Approach
The most direct synthetic route to the tetrahydrophthalic anhydride scaffold is the Diels-Alder reaction. The parent compound, 1,2,3,6-tetrahydrophthalic anhydride, is prepared through the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.[4]
Regioisomer Formation
To synthesize the 3-methyl derivative, the asymmetric diene, isoprene (2-methyl-1,3-butadiene), is used. The reaction of isoprene with maleic anhydride is not perfectly regioselective and yields a mixture of two primary products: this compound and 1,2,3,6-tetrahydro-4-methylphthalic anhydride. The "para" (4-methyl) isomer is typically the major product due to favorable electronic and steric interactions in the transition state. This necessitates careful purification to isolate the desired 3-methyl isomer for specific applications.
Caption: Diels-Alder synthesis of methyl-tetrahydrophthalic anhydride isomers.
Core Molecular Structure and Bonding
The molecular framework of 3-Me-THPA consists of a five-membered anhydride ring fused to a six-membered cyclohexene ring. The fusion of these rings imposes significant geometric constraints that define the molecule's overall shape.
The Fused Ring System
The anhydride ring is nearly planar, while the cyclohexene ring adopts a non-planar conformation to minimize angular and torsional strain. The double bond between C4 and C5 results in two sp²-hybridized carbons that, along with their neighbors (C3 and C6), prefer to lie in a plane. This forces the remaining two sp³-hybridized carbons (C1 and C2, where the anhydride is fused) to be puckered out of this plane, leading to characteristic half-chair or sofa conformations.
Key Structural Parameters
| Parameter | Expected Value Range | Description |
| C=O Bond Length | 1.19 - 1.21 Å | Typical for a carbonyl group in an anhydride. |
| (C=O)-O Bond Length | 1.38 - 1.42 Å | Single bond with partial double bond character. |
| C-O-C Angle | 108 - 112° | Angle within the five-membered anhydride ring. |
| C=C Bond Length | 1.33 - 1.35 Å | Standard double bond in the cyclohexene ring. |
| C-C (sp³-sp³) Length | 1.52 - 1.55 Å | Standard single bond in the cyclohexene ring. |
Conformational Analysis
The key to understanding the behavior of 3-Me-THPA lies in its conformational isomerism. The cyclohexene ring's flexibility allows the methyl group to occupy distinct spatial positions with different energy levels.
The Half-Chair Conformation
The most stable conformation for a cyclohexene ring is the "half-chair." In this arrangement, four of the carbon atoms (including the two sp² carbons of the double bond) lie roughly in a plane, while the other two are displaced on opposite sides of this plane.
Pseudo-Axial vs. Pseudo-Equatorial Methyl Group
The methyl group at the C3 position can be oriented in one of two primary positions:
-
Pseudo-Equatorial (3-Me-eq): The C-CH₃ bond is oriented away from the main axis of the ring, lying roughly within the ring's "equator." This position is generally sterically favored as it minimizes interactions with other atoms on the ring.
-
Pseudo-Axial (3-Me-ax): The C-CH₃ bond is oriented nearly parallel to the principal axis of the ring. This position can lead to steric clashes (1,3-diaxial interactions) with the axial protons and the anhydride ring, typically making it a higher-energy conformer.
It is therefore predicted that the conformer with the pseudo-equatorial methyl group will be the most stable and thus the most populated at equilibrium.
Caption: Conformational equilibrium of the 3-methyl group on the half-chair ring.
Experimental Characterization Protocols
A multi-technique approach is essential for a complete and validated structural elucidation of 3-Me-THPA.
Protocol 1: Single-Crystal X-Ray Crystallography
-
Expertise & Causality: This is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state.[6] It provides unambiguous data on bond lengths, bond angles, and the molecule's conformation as it exists in a crystal lattice, which is invaluable for calibrating computational models.[7]
-
Methodology:
-
Crystallization: Grow single crystals of purified 3-Me-THPA suitable for diffraction (typically >0.1 mm). This is often the most challenging step and may involve slow evaporation from various solvents or solvent mixtures.[7]
-
Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (angles and intensities of reflected X-rays).[6]
-
Structure Solution: Use the diffraction data to calculate an electron density map of the crystal's unit cell.
-
Structure Refinement: Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data. This yields the final, high-resolution molecular structure.
-
Caption: Workflow for single-crystal X-ray crystallography analysis.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: While X-ray crystallography provides a static solid-state picture, NMR reveals the molecule's structure and dynamic behavior in solution. This is often more relevant to its reactivity in chemical processes. For 3-Me-THPA, NMR can definitively determine the dominant conformation (pseudo-axial vs. pseudo-equatorial methyl group) in a given solvent.
-
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of 3-Me-THPA in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between protons on the cyclohexene ring are highly dependent on the dihedral angles between them, which are different for each conformer.
-
¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon environments.[8]
-
2D NMR (COSY & NOESY):
-
A COSY (Correlation Spectroscopy) experiment confirms which protons are coupled to each other.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is critical. It detects protons that are close in space (< 5 Å), even if they are not directly bonded. A strong NOE signal between the methyl protons and an axial proton on the ring would provide definitive evidence for a pseudo-equatorial methyl group.
-
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups. For 3-Me-THPA, it serves as a quick quality control check to verify the integrity of the anhydride moiety, which is susceptible to hydrolysis.
-
Methodology:
-
Sample Preparation: Prepare the sample (e.g., as a KBr pellet or a thin film).
-
Data Acquisition: Acquire the infrared spectrum.
-
Analysis: Look for the characteristic anhydride C=O stretching frequencies. Two distinct peaks are expected due to symmetric and asymmetric stretching modes, typically found around 1850 cm⁻¹ and 1775 cm⁻¹.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the sample is free from the hydrolyzed dicarboxylic acid.
-
Computational Modeling Workflow
-
Expertise & Causality: Computational chemistry provides a powerful means to explore the entire conformational landscape of a molecule, calculate the relative stabilities of different isomers, and predict spectroscopic properties.[9] For 3-Me-THPA, it can quantify the energy difference between the pseudo-axial and pseudo-equatorial conformers, validating the hypothesis that the equatorial form is dominant.
Protocol: DFT-Based Conformational Analysis
-
Structure Generation: Build initial 3D models of both the pseudo-axial and pseudo-equatorial conformers of 3-Me-THPA.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* basis set. This process finds the lowest energy structure for each starting conformation.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Energy Analysis: Compare the ZPVE-corrected electronic energies of the two conformers. The energy difference (ΔE) reveals their relative stability.
-
Boltzmann Analysis: Use the calculated energy difference to determine the predicted equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation.
Caption: Workflow for computational conformational analysis using DFT.
Conclusion and Synthesis of Findings
The molecular structure of this compound is defined by a fused anhydride-cyclohexene ring system existing in a half-chair conformation. The critical structural feature is the orientation of the C3-methyl group, which can adopt either a pseudo-axial or pseudo-equatorial position. Based on fundamental steric principles, the pseudo-equatorial conformer is predicted to be significantly more stable.
A comprehensive and trustworthy elucidation of this structure requires a synergistic approach. While computational modeling can provide a detailed theoretical understanding of the conformational energy landscape, its predictions must be validated by rigorous experimental data. Single-crystal X-ray crystallography offers an unambiguous view of the solid-state structure, and advanced NMR techniques, particularly NOESY, provide the definitive evidence for the dominant conformation in solution. Together, these methods deliver a complete and reliable picture of the molecule's three-dimensional nature, enabling scientists to better predict its reactivity and rationally design next-generation materials.
References
- 1. This compound | RUO [benchchem.com]
- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,2,3,6-Tetrahydrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]
- 9. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]
Thermal stability of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An In-depth Technical Guide to the Thermal Stability of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Scope of Thermal Stability
This compound (THMPA), with the molecular formula C₉H₁₀O₃, is a versatile cyclic anhydride valued in synthetic organic chemistry and materials science.[1][2] Its primary applications include its use as a crucial building block for novel polyimide resins and as a hardener for epoxy systems.[1] The partially hydrogenated structure of THMPA introduces conformational flexibility that can be leveraged to tailor the thermal and mechanical properties of resulting polymers, such as their glass transition temperature, solubility, and overall thermal stability.[1]
For professionals in research and development, understanding the thermal stability of THMPA is not merely a data point; it is a critical safety and performance parameter. It dictates everything from synthesis and purification conditions to storage, handling, and the operational ceiling of the final products. This guide provides a comprehensive framework for evaluating the thermal stability of THMPA, detailing the necessary experimental protocols, the interpretation of the resulting data, and the underlying chemical principles governing its decomposition.
Core Methodologies for Thermal Analysis
A robust assessment of thermal stability requires a multi-technique approach to capture a complete profile of the material's behavior under thermal stress. The primary analytical pillars for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Together, they provide complementary data on mass loss and heat flow, respectively, offering a comprehensive view of thermal events.
Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation
Expertise & Experience: TGA is the definitive technique for determining the temperature at which a material begins to decompose. By precisely measuring mass loss as a function of temperature, we can identify the onset of degradation, the rate of decomposition, and the nature of any residual material. This is fundamental for establishing safe operating temperatures.
-
Instrument Calibration: Verify the TGA's temperature and mass accuracy using certified standards (e.g., calcium oxalate for mass loss steps, indium and zinc for temperature). This ensures the data is traceable and reliable.
-
Sample Preparation: Accurately weigh 5–10 mg of finely ground THMPA into a clean, tared ceramic or platinum pan. A consistent sample mass and form are crucial for reproducibility.
-
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the analysis. This establishes an inert atmosphere, ensuring that the observed mass loss is due to thermal decomposition, not oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record mass, time, and temperature throughout the experiment. The primary output is a thermogram plotting percentage mass loss versus temperature.
References
Hydrolysis mechanism of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An In-depth Technical Guide to the Hydrolysis Mechanism of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile cyclic anhydride that serves as a crucial building block in synthetic organic chemistry and materials science.[1] Its molecular formula is C9H10O3, with a molecular weight of 166.17 g/mol .[1][2] The reactivity of its anhydride group makes it a valuable intermediate in the synthesis of various compounds, including polyesters, plasticizers, and resins.[3] Understanding the hydrolysis mechanism of this anhydride is paramount for its handling, storage, and application, particularly in aqueous environments or in biological systems where water is ubiquitous. This guide provides a comprehensive overview of the core principles governing the hydrolysis of this compound, detailing the reaction mechanism, influencing factors, and experimental methodologies for its study.
Core Hydrolysis Mechanism: A Nucleophilic Acyl Substitution Reaction
The hydrolysis of this compound is a classic example of nucleophilic acyl substitution.[4] In this reaction, water acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process leads to the cleavage of the anhydride bond and the formation of the corresponding dicarboxylic acid, 1,2,3,6-Tetrahydro-3-methylphthalic acid.
The reaction proceeds through the formation of a tetrahedral intermediate.[4] The lone pair of electrons on the oxygen atom of a water molecule attacks one of the carbonyl carbons, leading to the formation of a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The collapse results in the breaking of the carbon-oxygen bond within the anhydride ring, with the carboxylate group acting as a good leaving group due to resonance stabilization.[4] A final proton transfer step yields the two carboxylic acid functional groups of the product.
The overall reaction can be summarized as follows:
C9H10O3 + H2O → C9H12O4
The presence of the methyl group on the cyclohexene ring can introduce steric and electronic effects that may influence the rate of hydrolysis, though the fundamental mechanism remains the same.[1]
Figure 1: Generalized mechanism of hydrolysis. (Note: Actual chemical structure images would be embedded in a real-world application of this DOT script).
Factors Influencing the Rate of Hydrolysis
The rate of hydrolysis of this compound is significantly influenced by several factors:
-
pH: The hydrolysis of anhydrides can be catalyzed by both acids and bases.[4] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significant increase in the reaction rate. For the structurally similar phthalic anhydride, the hydrolysis rate is largely independent of pH in the range of 4 to acidic conditions, but is accelerated by bases such as acetate, phosphate, and carbonate.[5][6]
-
Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis.[4] This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.
-
Solvent: The polarity of the solvent can influence the rate of hydrolysis. While water is the reactant, the presence of co-solvents can affect the solubility of the anhydride and the stability of the transition state.
-
Presence of other Nucleophiles: Other nucleophiles present in the reaction mixture can compete with water. For instance, alcohols will lead to the formation of monoesters, and amines will form amides.[7][8]
Experimental Protocols for Monitoring Hydrolysis
The kinetics of the hydrolysis of this compound can be monitored using various in-situ spectroscopic techniques. This allows for real-time data acquisition without disturbing the reaction mixture.[9]
Experimental Workflow: In-Situ FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the hydrolysis reaction.[10] The disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1865 cm⁻¹ and 1780 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretching band (around 1700 cm⁻¹) and the broad O-H stretching band (around 3000 cm⁻¹) can be monitored over time.
Figure 2: Experimental workflow for monitoring hydrolysis via in-situ FTIR.
Step-by-Step Methodology
-
Instrumentation: Utilize an FTIR spectrometer equipped with an in-situ immersion probe (e.g., ATR probe).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a dry, water-miscible solvent such as deuterated acetone to avoid interference from solvent peaks.
-
Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, and 9) to investigate the effect of pH on the hydrolysis rate.
-
-
Reaction Setup:
-
Place a known volume of the aqueous buffer solution into a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Immerse the FTIR probe into the solution and record a background spectrum.
-
-
Initiation and Data Acquisition:
-
Inject a small, known volume of the anhydride stock solution into the stirred aqueous solution to initiate the hydrolysis.
-
Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to go to completion or to determine the initial rate.
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands for the anhydride and the resulting dicarboxylic acid.
-
Measure the change in the peak height or area of these bands over time.
-
Convert the absorbance data to concentration using a calibration curve.
-
Plot the concentration of the anhydride as a function of time to determine the reaction order and the pseudo-first-order rate constant under different conditions.
-
Quantitative Data Summary
| Parameter | Expected Trend/Value | Rationale/Comparison |
| Reaction Order | Pseudo-first-order with respect to the anhydride in a large excess of water. | This is a common observation for hydrolysis reactions where water is also the solvent.[10] |
| Half-life (t½) at Neutral pH | Expected to be in the range of minutes. | Structurally similar phthalic anhydride hydrolyzes rapidly in water, with estimated half-lives of approximately 1.5 to 2.7 minutes.[11] |
| Effect of pH | Rate increases significantly at pH > 7 and may be acid-catalyzed at low pH. | Base catalysis by hydroxide ions or other bases is a common feature of anhydride hydrolysis.[4][5] |
| Activation Energy (Ea) | N/A | This would need to be determined experimentally by measuring the rate constant at different temperatures. |
Conclusion
The hydrolysis of this compound is a fundamental reaction governed by the principles of nucleophilic acyl substitution. The reaction rate is highly dependent on environmental conditions, particularly pH and temperature. A thorough understanding of this mechanism and the factors that influence it is essential for researchers and professionals working with this versatile chemical intermediate. The use of in-situ analytical techniques such as FTIR spectroscopy provides a robust method for studying the kinetics of this important reaction. Further research to quantify the specific rate constants and activation energy for the hydrolysis of this particular anhydride would be a valuable contribution to the field.
References
- 1. This compound | RUO [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,6-Tetrahydrophthalic anhydride | 85-43-8 [amp.chemicalbook.com]
- 4. fiveable.me [fiveable.me]
- 5. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Polymer Synthesis with 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Introduction
1,2,3,6-Tetrahydro-3-methylphthalic anhydride (3-MeTHPA) is a versatile cyclic dicarboxylic anhydride that serves as a valuable building block in polymer chemistry. Its unique structure, featuring a partially hydrogenated phthalic anhydride ring with a methyl substituent, imparts a balance of rigidity and flexibility to the resulting polymers. This attribute makes it a monomer of significant interest for the synthesis of a wide array of polymeric materials, including polyesters, polyamides, and polyimides, and as a curing agent for epoxy resins. The presence of the methyl group introduces steric hindrance that can influence reaction kinetics and the final properties of the polymer, such as solubility and thermal characteristics.[1]
This comprehensive guide provides detailed application notes and protocols for the synthesis of various polymers using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this monomer in the design and synthesis of novel polymeric materials.
Monomer Synthesis: The Diels-Alder Approach
The synthesis of this compound is typically achieved through a Diels-Alder reaction between maleic anhydride and a suitable diene, such as trans-1,3-pentadiene.[2][3] This [4+2] cycloaddition reaction is an efficient and atom-economical method for forming the six-membered ring structure of the anhydride.
Reaction Workflow: Diels-Alder Synthesis of 3-MeTHPA
References
Formulation of High-Performance Epoxy Resins with 3-Methyltetrahydrophthalic Anhydride (3-MTHPA)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for formulating epoxy resin systems using 3-Methyltetrahydrophthalic Anhydride (3-MTHPA) as a curing agent. Anhydride-cured epoxies are renowned for their superior thermal stability, excellent electrical insulation properties, and high mechanical strength, making them indispensable in demanding applications such as electronics encapsulation, high-performance composites, and structural adhesives.[1][2] This document elucidates the underlying curing chemistry, provides a systematic approach to formulation development, details step-by-step experimental protocols, and discusses the critical parameters that govern the final properties of the cured thermoset.
Introduction: The Role of 3-MTHPA in Epoxy Systems
Epoxy resins are a versatile class of thermosetting polymers that require a curing agent, or hardener, to transform from a liquid or low-melting solid into a rigid, three-dimensional crosslinked network.[3] While various classes of curing agents exist, cyclic anhydrides, and specifically 3-MTHPA, offer a unique combination of performance and processing advantages.
3-MTHPA is a liquid monoanhydride that provides long pot life at ambient temperatures, low viscosity for excellent impregnation and wetting of reinforcements, and low volatility.[4] Upon thermal curing, it yields systems with a high glass transition temperature (Tg), outstanding chemical resistance, and superior electrical properties, which are critical for applications in high-voltage insulation and electronic components.[1][4][5] The properties of the final cured product are highly dependent on the formulation, including the choice of epoxy resin, the stoichiometry between the epoxy and anhydride, the type and concentration of accelerator, and the cure schedule.[1]
The Curing Mechanism: From Liquid to Crosslinked Solid
The curing of an epoxy resin with an anhydride is a complex process that, unlike amine curing, requires thermal initiation and is typically catalyzed. The reaction proceeds primarily through esterification.
Initiation: The reaction is initiated by a source of hydroxyl (-OH) groups. These can be present on the epoxy resin backbone (especially in higher molecular weight resins), from atmospheric moisture, or from residual carboxylic acid in the anhydride.[1][6] An accelerator is almost always used to ensure a practical cure rate.[6] The initiator (e.g., a tertiary amine catalyst) opens the anhydride ring, forming a carboxylate anion.
Propagation:
-
The anhydride ring is opened by a hydroxyl group, forming an ester and a carboxylic acid group.[1][7]
-
This newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, generating another ester linkage and a new hydroxyl group.[1][7]
-
This new hydroxyl group is then available to react with another anhydride molecule, propagating the crosslinking reaction until one of the reactants is consumed or molecular movement is restricted by vitrification.[1][8]
This chain reaction leads to a densely crosslinked polyester network, which is responsible for the high thermal and mechanical performance of the cured system.[1]
Caption: Epoxy-Anhydride Curing Mechanism.
Formulation Development: Stoichiometry and Component Selection
Stoichiometric Calculations
The ratio of anhydride to epoxy is a critical parameter that dictates the crosslink density and, consequently, the final properties of the cured material.[5] The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the curing agent.
-
Epoxy Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxy groups. This value is provided by the resin manufacturer.
-
Anhydride Equivalent Weight (AEW): The molecular weight of the anhydride divided by the number of anhydride groups per molecule. For a monoanhydride like 3-MTHPA (MW ≈ 166.17 g/mol ), the AEW is 166.17.
The amount of anhydride required, expressed in parts per hundred parts of resin (phr), is calculated as follows:
Anhydride (phr) = (AEW / EEW) * Stoichiometric Ratio * 100
The theoretical stoichiometric ratio is 1.0 (one anhydride group per epoxy group). However, in practice, a slightly sub-stoichiometric amount of anhydride (a ratio of 0.85 to 0.95) is often used.[1][9] This is to account for potential side reactions like the homopolymerization (etherification) of the epoxy resin, which can be promoted by certain catalysts and can lead to brittleness if the system is over-indexed with anhydride.[1]
Example Calculation: For a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an EEW of 188 g/eq and 3-MTHPA with an AEW of 166.17 g/eq, using a stoichiometric ratio of 0.90:
-
Anhydride (phr) = (166.17 / 188) * 0.90 * 100 ≈ 79.6 phr
This means approximately 79.6 grams of 3-MTHPA would be used for every 100 grams of the epoxy resin.
Selection of Accelerators
While the epoxy-anhydride reaction can proceed without a catalyst, the rate is impractically slow. Accelerators are used to increase the reaction rate and ensure complete curing.[6] The choice and concentration of the accelerator significantly influence pot life, cure temperature, and final properties.
| Accelerator Type | Examples | Concentration (phr) | Characteristics |
| Tertiary Amines | Benzyldimethylamine (BDMA), 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 0.5 - 2.0 | Highly effective, promote esterification. Can impart color to the cured system.[1] |
| Imidazoles | 2-Ethyl-4-methylimidazole (2,4-EMI), 1-Methylimidazole | 0.5 - 2.0 | Very fast accelerators, can also promote epoxy homopolymerization.[1] Good for achieving high Tg. |
| Quaternary Salts | Quaternary Ammonium Salts (e.g., BTEAC) | 1.0 - 3.0 | Offer good latency (long pot life) with rapid cure at elevated temperatures. Often result in lower color.[1] |
| Organometallic Salts | Chromium, Tin, or Zinc-based compounds | Variable | Can be used for specific applications but may impart significant color (e.g., green for chromium salts).[1] |
Experimental Protocols
Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for each component.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile or butyl gloves, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[11][13]
-
Handling: Anhydrides are corrosive and can cause skin and eye irritation.[9][12] Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.
Formulation and Mixing Protocol
This protocol outlines the preparation of a 200g batch of an epoxy-MTHPA system.
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 180-190)
-
3-Methyltetrahydrophthalic Anhydride (3-MTHPA)
-
Accelerator (e.g., BDMA)
-
Top-pan analytical balance (accurate to 0.01g)
-
Disposable mixing cups and stirring rods
-
Planetary centrifugal mixer or mechanical overhead stirrer
-
Vacuum desiccator or chamber for degassing
Procedure:
-
Calculation: Based on the EEW of your specific epoxy resin, calculate the required mass of 3-MTHPA and accelerator. For this example (using EEW=188, ratio=0.9), we will formulate 100g of resin.
-
Epoxy Resin: 100.00 g
-
3-MTHPA: 79.60 g
-
BDMA (at 1 phr): 1.00 g
-
-
Pre-heating (Optional): If the epoxy resin is highly viscous, gently warm it to 40-50°C to reduce its viscosity for easier mixing. Do not overheat, as this can shorten the pot life.
-
Weighing: Accurately weigh the epoxy resin into a clean, dry mixing cup.[14]
-
Adding Anhydride: Tare the balance and add the calculated amount of 3-MTHPA to the epoxy resin.
-
Initial Mixing: Mix the resin and anhydride thoroughly for 3-5 minutes using a mechanical stirrer or by hand until the mixture is homogenous and free of streaks.
-
Adding Accelerator: Add the calculated amount of accelerator to the mixture.
-
Final Mixing: Continue mixing for another 2-3 minutes to ensure the accelerator is fully dispersed. Incomplete mixing is a common cause of curing failures.
-
Degassing: Place the mixed formulation into a vacuum chamber at a pressure of 28-30 inHg (approx. -0.95 to -1.0 bar). The mixture will foam as dissolved air is removed. Hold under vacuum until the foam collapses and bubbling subsides (typically 10-20 minutes).
Caption: Epoxy-MTHPA Formulation and Curing Workflow.
Curing and Post-Curing Protocol
Anhydride systems require an elevated temperature cure. A multi-stage cure schedule is often employed to manage exotherm, reduce internal stress, and achieve optimal properties.[1]
-
Initial Cure (Gelation): Place the degassed and poured resin into a pre-heated oven. A typical initial cure is 2 hours at 90-100°C .[1] This allows the resin to gel slowly, minimizing stress.
-
Intermediate Cure: Ramp the temperature up to 150-165°C and hold for 4 hours .[1] This stage builds the bulk of the crosslink density and mechanical properties.
-
Post-Cure (Optional but Recommended): For applications requiring the highest possible Tg and chemical resistance, a final post-cure at a temperature 15-20°C above the expected final Tg is recommended.[8] For example, hold for up to 16 hours at 180-200°C .[1] This final step ensures the reaction proceeds to completion.
The cure cycle has a dramatic effect on performance; longer times and higher temperatures generally increase crosslinking, leading to higher Tg, hardness, and chemical resistance, but potentially lower impact strength.[1]
Characterization and Performance Data
The properties of the cured epoxy can be evaluated using various standard test methods.
| Property | ASTM/ISO Method | Typical Values for DGEBA/MTHPA System | Significance |
| Glass Transition Temp. (Tg) | ASTM D4065 (DMA), ASTM E1356 (DSC) | 125 - 165 °C[8] | Defines the upper service temperature of the material. |
| Hardness | ASTM D2240 | 85-95 Shore D | Indicates the degree of cure and resistance to indentation. |
| Tensile Strength | ASTM D638 | 60 - 90 MPa | Measures the material's ability to withstand tensile stress. |
| Flexural Strength | ASTM D790 | 100 - 150 MPa | Measures the material's ability to resist deformation under load. |
| Viscosity (Mixed System) | ASTM D2393 | 500 - 2000 cP at 25°C | Determines the processability and ease of application. |
Note: These values are illustrative and can vary significantly based on the specific epoxy resin, accelerator, stoichiometry, and cure schedule used.
Applications
The excellent properties of 3-MTHPA cured epoxy systems make them suitable for a wide range of demanding applications:[1][4]
-
Electrical Encapsulation: Potting and encapsulation of transformers, ignition coils, capacitors, and other high-voltage components.[4]
-
Composites: Filament winding, pultrusion, and vacuum infusion for manufacturing high-performance fiber-reinforced plastics (FRPs) used in aerospace, automotive, and sporting goods.[4][15]
-
Adhesives and Tooling: High-temperature structural adhesives and molds for composite manufacturing.
-
Coatings: Protective coatings requiring high thermal and chemical resistance.
References
- 1. tri-iso.com [tri-iso.com]
- 2. researchgate.net [researchgate.net]
- 3. threebond.co.jp [threebond.co.jp]
- 4. broadview-tech.com [broadview-tech.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. azom.com [azom.com]
- 8. dianhydrides.com [dianhydrides.com]
- 9. Epoxy Curing Agent: Calculation of Anhydride-type Curing Agent Dosage - yolatech.com [yolatech.com]
- 10. 3-Methyltetrahydrophthalic anhydride - Safety Data Sheet [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. artline-resin.eu [artline-resin.eu]
- 15. old.westlakeepoxy.com [old.westlakeepoxy.com]
Application Note & Protocol: Synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride via Diels-Alder Reaction
Introduction: The Elegance of the Diels-Alder Cycloaddition
The Diels-Alder reaction, a cornerstone of modern organic synthesis, stands as a powerful testament to the principles of concerted pericyclic reactions. First described by Otto Diels and Kurt Alder, who were awarded the Nobel Prize in Chemistry in 1950 for this discovery, the reaction involves a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a six-membered ring.[1] The inherent stereospecificity and regioselectivity of the Diels-Alder reaction, coupled with its atom economy, make it an invaluable tool in the synthesis of complex cyclic molecules, including natural products and novel materials.
This application note provides a comprehensive guide for the synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, a valuable building block in polymer and materials science. The synthesis is achieved through the Diels-Alder reaction of isoprene (the diene) with maleic anhydride (the dienophile). We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary safety precautions and characterization techniques.
Reaction Mechanism and Rationale
The reaction proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, concerted step through a cyclic transition state.
Caption: Diels-Alder reaction mechanism for the synthesis of this compound.
The dienophile, maleic anhydride, is particularly reactive due to the presence of two electron-withdrawing carbonyl groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] Isoprene, the diene, must adopt an s-cis conformation to allow for the necessary orbital overlap for the reaction to occur.[3] The reaction is typically exothermic and proceeds readily under mild heating.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for a successful synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Isoprene | 68.12 | ~7.5 mL (5.1 g, 0.075 mol) | ≥99% | Sigma-Aldrich |
| Maleic Anhydride | 98.06 | 4.9 g (0.05 mol) | ≥99% | Sigma-Aldrich |
| Toluene | 92.14 | 20 mL | Anhydrous | Fisher Scientific |
| Petroleum Ether | - | ~50 mL | ACS Grade | VWR |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Glass funnel
-
Büchner funnel and filter flask
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Safety Precautions
Isoprene: Highly flammable liquid and vapor. May cause skin and eye irritation. Carcinogen suspect. Maleic Anhydride: Harmful if swallowed.[4] Causes severe skin burns and eye damage.[4][5] May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[4][5] Corrosive to the respiratory tract.[4][6] Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [7][8]
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, combine 4.9 g (0.05 mol) of maleic anhydride and 20 mL of anhydrous toluene. Add a magnetic stir bar to the flask.
-
Assembly: Securely clamp the flask in a heating mantle and attach a reflux condenser. Ensure that cooling water is flowing through the condenser.
-
Initiation: Gently heat the mixture to approximately 40-50°C while stirring to dissolve the maleic anhydride.
-
Addition of Diene: Using a dropping funnel or a syringe, slowly add 7.5 mL (5.1 g, 0.075 mol) of isoprene through the top of the reflux condenser over a period of 15-20 minutes. A slight molar excess of the more volatile diene is used to ensure the complete consumption of the dienophile.[9]
-
Reflux: Once the addition is complete, increase the heat to bring the reaction mixture to a gentle reflux (the boiling point of toluene is approximately 111°C). Maintain the reflux with continuous stirring for 1 to 2 hours. The progress of the reaction can be monitored by the disappearance of the reactants using thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reflux period, turn off the heat and allow the flask to cool to room temperature. The product may begin to crystallize at this stage. To induce further crystallization, slowly add 20-30 mL of petroleum ether to the cooled solution while swirling the flask. Cool the mixture in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions (10 mL each) of cold petroleum ether to remove any unreacted starting materials and residual solvent.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator to a constant weight.
-
Characterization: Determine the melting point of the dried product and characterize it using FTIR and NMR spectroscopy.
Product Characterization
Physical Properties
| Property | Literature Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [10] |
| Melting Point | 59-61°C[10][11] |
| Appearance | White crystalline powder[11] |
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should exhibit characteristic absorption bands. The anhydride functional group can be identified by two distinct C=O stretching bands in the region of 1750-1850 cm⁻¹.[12] The higher frequency band corresponds to the symmetric C=O stretch, while the lower frequency band is due to the asymmetric stretch. The spectrum will also show C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule and their connectivity. The presence of signals in the olefinic region (around 5-6 ppm) will confirm the presence of the double bond in the cyclohexene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride, the sp² carbons of the double bond, and the sp³ carbons of the ring.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time. Ensure the reaction temperature is adequate. |
| Wet reagents or solvent | Use anhydrous toluene and ensure all glassware is dry. | |
| Oily product instead of crystals | Impurities present | Recrystallize the product from a suitable solvent system (e.g., toluene/petroleum ether). |
| Broad melting point range | Impure product | Recrystallize the product. Ensure it is completely dry. |
Conclusion
The Diels-Alder reaction between isoprene and maleic anhydride provides an efficient and straightforward route to synthesize this compound. This protocol, with its detailed steps and emphasis on safety and characterization, offers a reliable method for researchers and scientists in various fields. The versatility of the Diels-Alder reaction continues to make it a fundamental transformation in the arsenal of synthetic organic chemists.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. molgroupchemicals.com [molgroupchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mobile [my.chemius.net]
- 7. valudor.com [valudor.com]
- 8. valudor.com [valudor.com]
- 9. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of Epoxy Polymers Cured with 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride (MTHPA)
Abstract
This technical guide provides a comprehensive framework for the preparation and in-depth characterization of epoxy resin systems cured with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA). MTHPA is a widely utilized cyclic anhydride hardener known for imparting excellent thermal stability, superior electrical insulation properties, and a long pot life to epoxy formulations.[1][2][3] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed protocols for thermal, mechanical, and dielectric analysis. The methodologies are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Role of MTHPA in High-Performance Epoxy Systems
Epoxy resins are a critical class of thermosetting polymers, valued for their high mechanical strength, low shrinkage during cure, and excellent chemical resistance.[4] The ultimate performance of an epoxy system is intrinsically linked to the choice of curing agent. Anhydride-based hardeners, such as this compound (MTHPA), offer a distinct set of advantages over other curing agents like amines.[5]
MTHPA, a liquid anhydride, provides for low-viscosity formulations that are easy to process and allow for high filler loading.[2][6] Its low tendency to absorb atmospheric moisture and the minimal generation of carbon dioxide during cure (when used with tertiary amine accelerators) contribute to void-free and reliable cured articles.[1][3] The extended pot life of MTHPA-epoxy mixtures at ambient temperatures allows for greater processing flexibility, which is particularly beneficial for large or complex manufacturing processes such as casting, potting, and lamination.[1][3]
The curing reaction of MTHPA with an epoxy resin, typically catalyzed by a tertiary amine, proceeds through a ring-opening polymerization. This process leads to the formation of a highly cross-linked polyester network, which is responsible for the excellent thermal and mechanical properties of the final material.[7][8] Understanding the kinetics of this curing reaction and the properties of the resulting network is paramount for optimizing material performance in demanding applications, including high-voltage electrical insulation, composite materials, and advanced adhesives.[2][9][10]
This application note will detail the necessary steps for formulating an MTHPA-cured epoxy system and provide robust protocols for its characterization using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA), and Dielectric Analysis (DEA).
Materials and Formulation
Materials
-
Epoxy Resin: A standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin is recommended for general-purpose evaluations. The epoxy equivalent weight (EEW) of the resin must be known to calculate the correct stoichiometric ratio.
-
Curing Agent: this compound (MTHPA). The anhydride equivalent weight (AEW) must be known.
-
Accelerator: A tertiary amine accelerator, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), is commonly used to catalyze the curing reaction.[11]
-
Solvents: Acetone or isopropanol for cleaning glassware and equipment.
Safety Precautions
MTHPA and its related anhydrides can cause serious eye damage, skin irritation, and may cause allergic skin or respiratory reactions.[12][13][14][15] Always work in a well-ventilated area or a chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for all chemicals before use.[12][13][14][15]
Formulation and Mixing Protocol
The stoichiometry of the epoxy-anhydride reaction is crucial for achieving optimal properties. The following protocol outlines the formulation process:
-
Stoichiometric Calculation: The recommended stoichiometric ratio of anhydride to epoxy is typically between 0.8 and 1.0 equivalents of anhydride per equivalent of epoxy. A ratio of 0.85 is often a good starting point for balancing various properties.[16] The required weight of each component can be calculated using the following formulas:
-
Weight of Anhydride = (Weight of Epoxy / EEW) * AEW * Stoichiometric Ratio
-
The accelerator is typically added at a concentration of 0.5-2.0 parts per hundred parts of resin (phr) by weight.
-
-
Preparation: Preheat the epoxy resin to 60-80°C to reduce its viscosity, which facilitates easier mixing.
-
Mixing:
-
To the preheated epoxy resin, add the calculated amount of MTHPA and mix thoroughly until a homogeneous mixture is obtained.
-
Allow the mixture to cool to approximately 40°C before adding the accelerator. This is to prevent a premature and uncontrolled exothermic reaction.
-
Add the accelerator and continue mixing for an additional 3-5 minutes.
-
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which could lead to defects in the cured polymer. Degas until bubbling subsides.
Curing Protocol
A typical multi-stage curing schedule is recommended to ensure a complete and uniform cure, minimizing internal stresses:
-
Initial Cure (Gelation): 2-4 hours at 100-120°C. This stage allows for the gelation of the resin system.
-
Post-Cure: 4-6 hours at 140-160°C. The post-cure at a temperature above the initial glass transition temperature (Tg) is essential to advance the cross-linking reaction towards completion and achieve optimal thermal and mechanical properties.[4]
The specific temperatures and durations may need to be optimized depending on the exact formulation and the desired final properties.
Characterization Protocols
Thermal Analysis
DSC is a fundamental technique for determining the curing characteristics and the glass transition temperature (Tg) of the cured polymer.[17][18]
Protocol for Curing Profile Analysis:
-
Sample Preparation: Prepare a 5-10 mg sample of the uncured, degassed epoxy-MTHPA mixture in a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to 250°C at a constant heating rate of 10°C/min.[17]
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
The exothermic peak in the heat flow curve represents the curing reaction.
-
Onset Temperature: The temperature at which the curing reaction begins.
-
Peak Exotherm Temperature: The temperature at which the reaction rate is at its maximum.
-
Heat of Cure (ΔH): The total heat released during the reaction, calculated from the area under the exothermic peak. This value is proportional to the extent of the reaction.
-
Protocol for Glass Transition Temperature (Tg) Determination:
-
Sample Preparation: Use a 5-10 mg sample of the fully cured polymer.
-
Instrument Setup:
-
Temperature Program:
-
Heat from ambient to a temperature approximately 20-30°C above the expected Tg at a rate of 10°C/min.
-
Cool the sample back to ambient temperature.
-
Reheat the sample through the transition region at the same heating rate. The second heating scan is used to determine the Tg, as it provides a more defined transition after erasing the sample's previous thermal history.[19]
-
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: The Tg is observed as a step-like change in the heat capacity in the DSC thermogram. It is typically reported as the midpoint of this transition.
Caption: DSC Experimental Workflow.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[20]
Protocol for Thermal Stability Assessment:
-
Sample Preparation: Use a 10-15 mg sample of the fully cured polymer.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to 800°C at a heating rate of 10°C/min.
-
Atmosphere: The analysis can be run in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability. A nitrogen atmosphere is common for initial characterization.
-
-
Data Analysis:
-
Onset of Decomposition (Td): The temperature at which significant weight loss begins. This is a key indicator of the material's thermal stability. MTHPA-cured systems typically show high thermal stability.[20]
-
Weight Loss Profile: The TGA curve shows the percentage of weight loss at different temperatures, indicating the stages of decomposition.
-
Char Yield: The percentage of residual mass at the end of the experiment.
-
Caption: TGA Experimental Workflow.
Mechanical Analysis
DMA is a powerful technique for probing the viscoelastic properties of polymers. It measures the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature.
Protocol for Viscoelastic Property Determination:
-
Sample Preparation: Prepare rectangular bar specimens of the cured polymer with typical dimensions of 50 mm x 10 mm x 2 mm. Ensure the surfaces are smooth and parallel.
-
Instrument Setup:
-
Test Mode: Three-point bending or single cantilever geometry is commonly used.
-
Temperature Program: Ramp the temperature from ambient to a temperature well above the Tg (e.g., Tg + 50°C) at a heating rate of 3-5°C/min.
-
Frequency: A frequency of 1 Hz is standard for this type of analysis.
-
Strain: Apply a small oscillatory strain within the linear viscoelastic region of the material (e.g., 0.1%).
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material. A sharp drop in E' signifies the glass transition.
-
Loss Modulus (E''): Represents the viscous response (energy dissipation). The peak of the E'' curve is often used as an indicator of the Tg.
-
Tan Delta (tan δ = E''/E'): The ratio of loss modulus to storage modulus. The peak of the tan δ curve is another common and reliable measure of the Tg.[4] The breadth of the tan δ peak can provide insights into the homogeneity of the polymer network.
-
Dielectric Analysis (DEA)
DEA, or dielectric spectroscopy, measures the dielectric properties (dielectric constant and dielectric loss factor) of a material as a function of frequency and temperature. It is particularly useful for monitoring the curing process in-situ and for characterizing the electrical insulation properties of the cured material.[21]
Protocol for Dielectric Property Characterization:
-
Sample Preparation: Prepare thin, circular disc samples of the cured polymer. The surfaces should be parallel and may require metallization (e.g., with gold or aluminum) to ensure good electrical contact with the electrodes.
-
Instrument Setup:
-
Electrode Configuration: A parallel plate capacitor setup is used.
-
Frequency Range: Sweep a range of frequencies, for example, from 1 Hz to 1 MHz.
-
Temperature Program: Measurements can be performed at a constant temperature or over a temperature range, similar to DMA.
-
-
Data Analysis:
-
Dielectric Constant (ε'): An indicator of the material's ability to store electrical energy.
-
Dielectric Loss Factor (ε''): Represents the energy dissipated as heat. Peaks in the dielectric loss spectrum correspond to molecular relaxations.
-
The dielectric properties are crucial for applications in electrical insulation, where a low dielectric constant and low loss are desirable.[2][21] The degree of cure significantly influences these properties.[21]
-
Expected Results and Interpretation
The following table summarizes the typical range of properties expected for a standard DGEBA epoxy resin cured with MTHPA.
| Property | Typical Value | Significance |
| Glass Transition Temp. (Tg) | 120 - 160°C | Indicates the upper service temperature of the material. |
| Onset of Decomposition (Td) | > 300°C (in N₂) | Reflects the high thermal stability of the cross-linked network.[16][20] |
| Storage Modulus (E') @ 25°C | 2.5 - 3.5 GPa | Represents the stiffness of the material in its glassy state. |
| Dielectric Constant (ε') @ 1 MHz | 3.0 - 4.0 | A key parameter for electrical insulation applications. |
Curing Mechanism Visualization
The curing of an epoxy resin with MTHPA in the presence of a tertiary amine catalyst is a complex process involving several reactions. The primary mechanism is the alternating copolymerization of epoxy and anhydride groups.
Caption: Simplified MTHPA-Epoxy Curing Mechanism.
Conclusion
This compound is a versatile and effective curing agent for epoxy resins, yielding polymers with a desirable balance of thermal stability, mechanical integrity, and electrical insulation properties. The successful application of these materials relies on a thorough understanding of their formulation, curing behavior, and final properties. The protocols detailed in this application note provide a robust framework for the systematic characterization of MTHPA-cured epoxy systems, enabling researchers and developers to optimize materials for a wide range of high-performance applications. Adherence to standardized testing procedures, such as those outlined by ASTM, is recommended for comparative analysis and quality control.[22][23][24]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. broadview-tech.com [broadview-tech.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 6. Methyl Tetra Hydro Phthalic-Anhydride (MTHPA) for Epoxy Curing Agent - Anhydridecuring Agents for Epoxy Resins and Methyl Tetrahydrophthalic Anhydride Mthpa. [unioncomposites.en.made-in-china.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Wholesale Methyl tetrahydrophthalic anhydride Epoxy resin curing agent Factory and Manufacturer | Kingoda [jhcomposites.com]
- 10. tecnosintesi.com [tecnosintesi.com]
- 11. researchgate.net [researchgate.net]
- 12. broadview-tech.com [broadview-tech.com]
- 13. echemi.com [echemi.com]
- 14. junsei.co.jp [junsei.co.jp]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. broadview-tech.com [broadview-tech.com]
- 17. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. store.astm.org [store.astm.org]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. store.astm.org [store.astm.org]
The Role of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride in High-Performance Coatings: A Detailed Guide
This document provides an in-depth technical guide for researchers, scientists, and formulation chemists on the application of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) in the formulation of high-performance coatings. This versatile cyclic anhydride serves as a critical building block and curing agent, imparting unique and desirable properties to epoxy, unsaturated polyester, and alkyd resin systems. This guide will explore the causality behind its use, provide detailed experimental protocols, and offer insights into optimizing coating performance.
Introduction to this compound (THMPA)
This compound, with a molecular weight of 166.17 g/mol , is a solid cyclic dicarboxylic anhydride at room temperature.[1] Its partially hydrogenated ring structure, in contrast to the aromatic structure of phthalic anhydride, introduces conformational flexibility. This structural characteristic can significantly alter the thermal and mechanical properties of the resulting polymers, making it a valuable monomer for developing materials with tailored characteristics such as glass transition temperature, solubility, and thermal stability.[1]
In the realm of coatings, THMPA is primarily utilized as a hardener for epoxy resins and as a modifier for unsaturated polyester and alkyd resins.[1][2] Its incorporation into coating formulations can lead to enhancements in adhesion, elasticity, gloss, water resistance, and air-drying properties.[2][3]
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 5333-84-6[1] |
| Molecular Formula | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol [1] |
| Melting Point | 61 °C |
| Boiling Point | 303.0±41.0 °C at 760 mmHg |
| Flash Point | 142.9±24.8 °C |
| Density | 1.2±0.1 g/cm³ |
| Appearance | White crystalline powder/flakes |
Application in Epoxy Resin Coatings
In epoxy resin systems, THMPA functions as a highly effective curing agent or hardener. The reaction between the anhydride and the epoxy groups, typically catalyzed by a tertiary amine, results in a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical, thermal, and chemical resistance properties of the cured coating.
Curing Mechanism
The curing of epoxy resins with anhydrides is a complex process that proceeds through several steps. The reaction is initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via a catalyst.[5]
-
Ring Opening of the Anhydride: A hydroxyl group attacks the carbonyl group of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group to form a hydroxyl ester. This reaction also generates a new hydroxyl group.
-
Propagation: The newly generated hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction.
This chain reaction leads to the formation of a rigid thermoset polymer network.
Caption: Curing mechanism of epoxy resin with THMPA.
Formulation Protocol for an Epoxy Coating
This protocol provides a starting point for formulating an epoxy coating cured with THMPA. The exact ratios and curing conditions should be optimized based on the specific epoxy resin used and the desired final properties.
Materials:
-
Bisphenol A based liquid epoxy resin (Epoxy Equivalent Weight, EEW: 180-190 g/eq)
-
This compound (THMPA) (Anhydride Equivalent Weight, AEW: 166.17 g/eq)
-
Tertiary amine accelerator (e.g., Benzyldimethylamine - BDMA)
-
Solvent (e.g., Xylene or a mixture of MIBK and Toluene)
Protocol:
-
Calculate the amount of THMPA: The stoichiometric amount of anhydride hardener is calculated using the following formula[5]:
-
phr (parts per hundred parts of resin) = (AEW / EEW) * 100
-
For this example: phr = (166.17 / 185) * 100 ≈ 89.8 phr
-
Note: In practice, a slightly lower than stoichiometric amount (0.85-0.95 anhydride equivalent to 1 epoxy equivalent) is often used to achieve optimal properties.[5]
-
-
Preparation:
-
In a suitable mixing vessel, weigh the required amount of liquid epoxy resin.
-
Gently warm the epoxy resin to approximately 40-50°C to reduce its viscosity.
-
Slowly add the calculated amount of THMPA to the warmed epoxy resin while stirring continuously until the anhydride is completely dissolved and a homogenous mixture is obtained.
-
Add the accelerator (typically 0.5-2.0 phr of BDMA) to the mixture and stir thoroughly.
-
If necessary, add solvent to adjust the viscosity for the intended application method (e.g., brushing, spraying).
-
-
Application and Curing:
-
Apply the formulated coating to the prepared substrate using the desired method.
-
A typical curing schedule involves a two-stage process to ensure complete cross-linking and to minimize internal stresses:[5]
-
Initial Cure: 1-2 hours at 80-100°C.
-
Post Cure: 2-4 hours at 120-150°C.
-
-
The optimal curing schedule will depend on the specific formulation, including the type and amount of accelerator used, and the thickness of the coating.
-
Table 2: Example Epoxy Formulation and Typical Cured Properties
| Component | Parts by Weight (pbw) |
| Liquid Epoxy Resin (EEW 185) | 100 |
| THMPA | 90 |
| BDMA | 1 |
| Property | Typical Value |
| Glass Transition Temperature (Tg) | 120-150°C |
| Hardness (Shore D) | 80-90 |
| Adhesion (Cross-hatch) | 5B |
| Chemical Resistance | Excellent |
Application in Unsaturated Polyester Resin Coatings
In unsaturated polyester resins (UPRs), THMPA is used as a co-monomer to modify the resin backbone. Its incorporation can significantly improve the air-drying characteristics of the coating, which is particularly beneficial for applications like high-grade resin putties and fast-drying industrial coatings.[2][3]
Mechanism of Modification
During the synthesis of the unsaturated polyester resin, THMPA is introduced along with other diacids (like maleic anhydride) and glycols. It is incorporated into the polyester chain through esterification reactions. The presence of the tetrahydrophthalic moiety in the polymer backbone is thought to enhance the reactivity of the unsaturated sites with atmospheric oxygen, thereby accelerating the cross-linking process in air-drying formulations.
Caption: Incorporation of THMPA into an unsaturated polyester resin.
Formulation Protocol for an Unsaturated Polyester Resin
This protocol outlines a two-stage process for preparing an unsaturated polyester resin modified with THMPA, based on principles described in patent literature.[1]
Materials:
-
Triethylene glycol
-
This compound (THMPA)
-
Maleic anhydride
-
Inhibitor (e.g., hydroquinone)
-
Styrene monomer
Protocol:
-
First Stage - Pre-reaction:
-
In a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal, charge 1 mole of triethylene glycol and 0.4 moles of THMPA.[1]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to around 180-200°C.
-
Maintain this temperature until the acid value of the reaction mixture is very low, indicating that the THMPA has fully reacted. This step is crucial to ensure the final resin is free of unreacted THMPA.[1]
-
-
Second Stage - Polyesterification:
-
Cool the reaction mixture slightly.
-
Add 0.6 moles of maleic anhydride to the vessel.[1]
-
Add a small amount of an inhibitor like hydroquinone to prevent premature gelation.
-
Gradually increase the temperature to 190-210°C and continue the esterification reaction, collecting the water of condensation.
-
Monitor the reaction by measuring the acid value and viscosity. The reaction is typically stopped when the acid value reaches a predetermined level (e.g., 20-30 mg KOH/g).
-
-
Let-down:
-
Cool the synthesized resin to below 100°C.
-
Slowly add styrene monomer to the resin with stirring to achieve the desired viscosity and solids content (typically 30-40% styrene).
-
Application in Alkyd Resin Coatings
Similar to its role in UPRs, THMPA is used as a modifier in alkyd resins to enhance their performance, particularly their air-drying capabilities.[2][3] Alkyd resins are oil-modified polyesters, and the incorporation of THMPA can lead to coatings with improved adhesion, elasticity, gloss, and water resistance.[2]
Synthesis of THMPA-Modified Alkyd Resins
The synthesis of an alkyd resin is typically a two-stage process: alcoholysis followed by polyesterification. THMPA is introduced during the polyesterification stage.
Protocol Outline:
-
Alcoholysis: A triglyceride oil (e.g., soybean oil, linseed oil) is reacted with a polyol (e.g., glycerol, pentaerythritol) at high temperatures (220-250°C) in the presence of a catalyst to form monoglycerides. The completion of this stage is monitored by checking the solubility of the reaction mixture in methanol.
-
Polyesterification:
-
The reaction mixture is cooled to around 140-160°C.
-
THMPA, along with other diacids like phthalic anhydride, is added to the monoglyceride mixture.
-
The temperature is then raised to 220-240°C, and the esterification reaction proceeds with the removal of water.
-
The reaction is monitored by measuring the acid value and viscosity until the desired resin characteristics are achieved.
-
Finally, the resin is cooled and dissolved in a suitable solvent to the desired solids content.
-
The inclusion of THMPA in the formulation can lead to faster drying times and improved film hardness compared to alkyd resins based solely on phthalic anhydride.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as a substance that can cause serious eye damage, and may cause allergic skin reactions or allergy or asthma symptoms if inhaled.[4] It is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, especially when handling the powdered form.[4] Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
Conclusion
This compound is a versatile and valuable component in the formulation of high-performance coatings. Its unique chemical structure allows it to effectively cross-link epoxy resins, leading to coatings with superior durability and resistance. As a modifier for unsaturated polyester and alkyd resins, it enhances key properties such as air-drying speed and film hardness. By understanding the underlying chemistry and following the outlined protocols, researchers and formulators can leverage the benefits of THMPA to develop advanced coating systems tailored to specific performance requirements.
References
- 1. US4312978A - Process for the preparation of unsaturated polyesters adapted for the production of unsaturated polyester resins - Google Patents [patents.google.com]
- 2. jxnychemical.com [jxnychemical.com]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. US3275709A - Air-drying polyester resins prepared from tetrahydrophthalic anhydride and tricarboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride in High-Performance Composite Materials
Introduction: A Versatile Anhydride for Advanced Composites
1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA) is a cyclic dicarboxylic anhydride that serves as a highly effective curing agent, or hardener, for epoxy resins in the formulation of advanced composite materials.[1] Its unique molecular structure, featuring a partially hydrogenated ring, imparts a degree of conformational flexibility compared to fully aromatic anhydrides.[1] This structural characteristic can be leveraged to tailor the thermomechanical properties of the final cured polymer, such as the glass transition temperature (Tg), solubility, and thermal stability.[1]
Anhydride-cured epoxy systems are renowned for their superior performance characteristics, including high thermal resistance, exceptional chemical resistance, excellent dielectric strength, and low cure shrinkage.[2] These properties make them ideal for demanding applications in the aerospace, automotive, and electronics industries, where materials are subjected to harsh operating conditions.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the fabrication and characterization of high-performance composite materials.
The Curing Mechanism: A Stepwise Exploration
The curing of epoxy resins with anhydrides is a complex process involving several competing reactions.[5] Unlike the more straightforward stoichiometry of amine-cured systems, the optimal properties of anhydride-cured epoxies are often achieved at a substoichiometric ratio of anhydride to epoxy.[2][6] This is due to the occurrence of epoxy homopolymerization as a significant side reaction.[2][4] The fundamental curing reaction proceeds through a chain-wise propagation pathway.[7]
The reaction is initiated by a source of hydroxyl groups, which can originate from the epoxy resin itself, trace amounts of water, or an added accelerator.[2][3] The process can be broken down into three primary stages:
-
Ring-Opening of the Anhydride: A hydroxyl group attacks the carbonyl carbon of the anhydride ring, leading to its opening and the formation of a monoester with a free carboxylic acid group.[4][5][7]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring), resulting in the formation of a diester and a secondary hydroxyl group.[5][7]
-
Propagation and Cross-linking: The secondary hydroxyl group generated in the esterification step can then react with another anhydride molecule, propagating the reaction and leading to the formation of a highly cross-linked three-dimensional polymer network.[7]
Simultaneously, epoxy homopolymerization (etherification) can occur, where epoxy groups react with each other, further contributing to the network structure.[2][4] The extent of these competing reactions is influenced by several factors, including the type and concentration of the accelerator, the cure temperature and time, and the initial concentration of hydroxyl groups.[5]
Diagram of the Epoxy-Anhydride Curing Mechanism
References
- 1. This compound | RUO [benchchem.com]
- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. tri-iso.com [tri-iso.com]
- 5. appliedpoleramic.com [appliedpoleramic.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Note: Monitoring Epoxy Cure Kinetics Using Differential Scanning Calorimetry
Introduction
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical properties, chemical resistance, and strong adhesion, making them indispensable in coatings, adhesives, electronics, and high-performance composites.[1] The performance of an epoxy-based material is fundamentally dictated by its curing process—a complex chemical reaction involving the cross-linking of polymer chains.[2] Incomplete or improper curing can lead to suboptimal material properties. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides precise, quantitative insights into the curing process by measuring the heat flow associated with the exothermic cross-linking reaction.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for monitoring epoxy cure using DSC. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and explain the interpretation of the resulting data to determine critical curing parameters.
Theoretical Principles of DSC in Epoxy Cure Monitoring
Differential Scanning Calorimetry operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[5] The curing of epoxy resins is an exothermic process, meaning it releases heat.[6] This heat release is directly proportional to the extent of the reaction.
A typical DSC thermogram of an uncured epoxy resin will exhibit a broad exothermic peak over a specific temperature range. The key parameters that can be extracted from this thermogram are:
-
Onset Temperature (Tonset): The temperature at which the curing reaction begins.
-
Peak Exothermic Temperature (Tpeak): The temperature at which the curing reaction proceeds at its maximum rate.
-
Total Heat of Cure (ΔHtotal): The total amount of heat evolved during the curing reaction, represented by the area under the exothermic peak.[2] This value is proportional to the total number of chemical bonds formed during cross-linking.
-
Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[7] The Tg of an epoxy resin increases as the degree of cure and cross-link density increase.[5]
By analyzing these parameters, one can gain a thorough understanding of the curing kinetics, optimize curing cycles, and assess the final properties of the cured material.
Experimental Protocol
Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (typically aluminum) and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Epoxy resin and curing agent
-
Nitrogen gas supply for purging the DSC cell
Step-by-Step Methodology
1. Sample Preparation:
-
Accurate Weighing: Precisely weigh 5-10 mg of the uncured epoxy resin mixture into a DSC sample pan using a microbalance. For two-component systems, ensure the resin and curing agent are thoroughly mixed in the correct stoichiometric ratio before weighing.
-
Encapsulation: Securely seal the sample pan with a lid using a crimper. A hermetic seal is crucial to prevent the evaporation of any volatile components during the heating process.
-
Reference Pan: Prepare an empty, sealed DSC pan to serve as the reference.
2. Instrument Setup and Calibration:
-
Purge Gas: Purge the DSC cell with a steady flow of inert gas, typically nitrogen at 50 ml/min, to create a reproducible and inert atmosphere.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's instructions. This ensures the accuracy of the measured transition temperatures and heat flow.
3. DSC Measurement Procedure:
The experimental method will depend on the specific information required. Two common methods are non-isothermal (dynamic) scans and isothermal scans.
A. Non-Isothermal (Dynamic) Scan for Total Heat of Cure (ΔHtotal):
This method is used to determine the overall curing profile and the total heat of reaction for a completely uncured sample.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to establish a stable baseline.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well beyond the completion of the curing exotherm (e.g., 250 °C).[8]
-
Cool the sample back to the starting temperature.
-
Reheat the sample at the same rate to obtain a baseline for the cured material and to determine its glass transition temperature (Tg).[7][9]
-
B. Isothermal Scan for Curing Kinetics:
This method is used to study the rate of cure at a specific temperature.
-
Temperature Program:
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature for a sufficient time for the curing reaction to complete, as indicated by the heat flow signal returning to the baseline.
-
Cool the sample.
-
Perform a subsequent dynamic scan to measure the residual heat of cure and the final Tg.
-
Data Analysis and Interpretation
Determining the Total Heat of Cure (ΔHtotal)
From the non-isothermal scan of the uncured sample, integrate the area under the exothermic peak to determine the total heat of cure (ΔHtotal) in Joules per gram (J/g). This value represents the heat evolved when the material goes from an uncured state to a fully cured state.
Calculating the Degree of Cure (α)
The degree of cure (α) represents the extent to which the cross-linking reaction has progressed.[6] It can be calculated for a partially cured sample by measuring its residual heat of cure (ΔHresidual).[3]
-
Run a non-isothermal DSC scan on the partially cured sample to measure ΔHresidual.
-
The degree of cure is then calculated using the following equation[3][10]:
α (%) = [(ΔHtotal - ΔHresidual) / ΔHtotal] x 100
A fully cured material will ideally have a ΔHresidual of zero, corresponding to a 100% degree of cure.[11] In practice, a thermoset is often considered fully cured at a degree of cure of 0.9 (90%) or higher.[6]
Determining the Glass Transition Temperature (Tg)
The glass transition temperature appears as a step-like change in the heat flow signal on the DSC thermogram.[7] It is typically reported as the midpoint of this transition. For partially cured samples, the Tg can sometimes be obscured by the exothermic curing peak.[9] In such cases, a second heating run after the initial cure provides a clearer measurement of the final Tg. An increase in Tg is indicative of a higher degree of cure.[4][5]
Kinetic Analysis (ASTM E698)
For a more in-depth understanding of the reaction kinetics, multiple non-isothermal scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) can be performed. The data can then be analyzed using methods like the Flynn-Wall-Ozawa method, as described in the ASTM E698 standard, to determine kinetic parameters such as the activation energy (Ea).[12][13][14] This information is valuable for predicting the curing behavior of the material under various thermal conditions.[12]
Data Presentation
| Parameter | Symbol | Typical Units | Description |
| Onset of Cure | Tonset | °C | Temperature at which the curing reaction begins. |
| Peak Exotherm | Tpeak | °C | Temperature of the maximum rate of reaction. |
| Total Heat of Cure | ΔHtotal | J/g | Total heat released during complete cure.[6] |
| Residual Heat of Cure | ΔHresidual | J/g | Heat released from a partially cured sample.[3] |
| Degree of Cure | α | % | Extent of reaction completion.[6][10] |
| Glass Transition | Tg | °C | Transition from a glassy to a rubbery state.[7] |
Visualizations
Caption: Experimental workflow for DSC analysis of epoxy cure.
Caption: Relationship between epoxy curing and DSC signals.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the curing behavior of epoxy resins. By following the detailed protocol outlined in this application note, researchers can accurately determine key parameters such as the heat of cure, degree of cure, and glass transition temperature. This information is crucial for optimizing processing conditions, ensuring product quality, and predicting the in-service performance of epoxy-based materials.
References
- 1. Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. youtube.com [youtube.com]
- 3. tainstruments.com [tainstruments.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. threebond.co.jp [threebond.co.jp]
- 12. filab.fr [filab.fr]
- 13. matestlabs.com [matestlabs.com]
- 14. store.astm.org [store.astm.org]
Troubleshooting & Optimization
Optimizing curing temperature for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride epoxy systems
Welcome to the technical support guide for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA) epoxy systems. This resource is designed for researchers, scientists, and development professionals to navigate the nuances of curing this versatile thermoset system. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes effectively.
Core Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the MTHPA-epoxy reaction. Understanding these concepts is the first step toward mastering your formulation.
Q1: What is the fundamental curing mechanism of MTHPA with an epoxy resin?
A1: The curing of epoxy resins with anhydrides like MTHPA is not a direct reaction between the anhydride and the epoxy (oxirane) ring. It is a multi-step process initiated by a source of hydroxyl (-OH) groups.[1]
-
Initiation (Monoester Formation): The process begins when the anhydride ring is opened by a hydroxyl group. This hydroxyl can come from the epoxy resin backbone itself, residual water, or an added alcohol. This reaction forms a monoester, which contains a free carboxylic acid group (-COOH).[1][2]
-
Propagation (Esterification & Etherification): The newly formed carboxylic acid group then reacts with an epoxy group, creating a diester and, crucially, a new hydroxyl group. This new hydroxyl group is then available to open another anhydride ring, thus propagating the cross-linking reaction.[3] A secondary reaction, epoxy homopolymerization (etherification), where an epoxy group reacts with a hydroxyl group, can also occur, particularly in the presence of certain catalysts.[1][3]
Q2: Why is an elevated temperature required for curing MTHPA systems? They don't seem to cure at room temperature.
A2: You are correct; epoxy-anhydride systems require elevated temperatures to cure effectively.[1] The reaction kinetics at ambient temperatures are extremely slow. Heat provides the necessary activation energy for the anhydride ring-opening and the subsequent reactions with the epoxy groups. Attempting to cure at room temperature will result in an incomplete or failed cure.
Q3: What is the role of an accelerator or catalyst, and which types are effective?
A3: Accelerators are essential for achieving practical cure times and ensuring the reaction proceeds to completion.[4] They significantly speed up the curing process, allowing for lower cure temperatures and more efficient processing.[3] The most common and effective accelerators for MTHPA systems are tertiary amines (e.g., benzyldimethylamine - BDMA) and imidazoles (e.g., 2-ethyl-4-methyl imidazole).[3] These catalysts actively promote both the esterification and etherification reactions that build the cross-linked polymer network.
Q4: I see multi-stage cure schedules recommended (e.g., 2 hours at 90°C + 4 hours at 150°C). Why not just cure at the final high temperature from the start?
A4: A multi-stage cure schedule is a critical strategy for process control and achieving optimal final properties.
-
Managing Exotherm & Stress: The epoxy curing reaction is exothermic (releases heat). A high initial temperature can lead to a rapid, uncontrolled reaction, causing a significant temperature spike (exotherm). This can result in thermal degradation, discoloration, and high internal stresses, which may lead to cracking and warping of the final part.[3][5][6]
-
Ensuring Uniformity: A lower initial temperature allows the system to gel slowly and uniformly.[3] This is followed by a higher temperature post-cure to drive the reaction to completion, ensuring maximum cross-link density and achieving the highest possible Glass Transition Temperature (Tg) and mechanical performance.[3][7]
Curing Reaction Pathway
The following diagram illustrates the catalyzed curing mechanism of an epoxy resin with MTHPA.
Caption: Catalyzed reaction pathway for MTHPA-epoxy curing.
Troubleshooting Guide: Common Curing Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My cured epoxy is still tacky, soft, or appears under-cured.
-
Underlying Cause: This is the most common issue and almost always points to an incomplete chemical reaction. The primary culprits are improper temperature, incorrect stoichiometry, or insufficient mixing.
-
Troubleshooting & Solution:
-
Verify Cure Schedule: MTHPA systems will not cure at room temperature.[1] Ensure your oven is calibrated and that the part has reached the target temperature for the specified duration. Consult the technical data sheet for the recommended cure cycle. A typical cycle involves an initial cure at 80-120°C followed by a post-cure at 150-165°C.[3][8][9]
-
Check Mix Ratio: An incorrect ratio of MTHPA to epoxy resin is a frequent cause of failure.[10][11] Unlike amine cures which are more forgiving, anhydride stoichiometry is critical. Use a calibrated analytical balance and calculate the required mass based on the Epoxy Equivalent Weight (EEW) of the resin and the molecular weight of the anhydride.
-
Ensure Homogeneous Mixing: Inadequate mixing leads to localized areas that are resin-rich or hardener-rich, resulting in non-uniform curing.[5][10][12] Mix thoroughly, scraping the sides and bottom of the container, until the mixture is completely uniform. For high-viscosity systems, gentle heating can aid mixing, but be mindful of reducing the pot life.
-
Confirm Accelerator Presence: The absence or incorrect amount of accelerator will drastically slow or stall the cure. Verify that the accelerator was added at the recommended level (typically 0.5-2.0 phr).
-
Issue 2: The final cured part is excessively brittle and cracks easily.
-
Underlying Cause: Brittleness can stem from either an improperly balanced formulation or an overly aggressive cure cycle.
-
Troubleshooting & Solution:
-
Review Stoichiometry: An excess of anhydride hardener can lead to a brittle, unreacted anhydride-rich matrix. Re-calculate and confirm your mix ratio.
-
Evaluate Cure Temperature: Overly high cure temperatures can increase cross-link density beyond the optimal point for the system, leading to brittleness. It can also create excessive internal stress. Try reducing the post-cure temperature slightly or shortening the duration.
-
Check for Complete Cure: Paradoxically, an under-cured part can also be brittle because the polymer network has not developed sufficient toughness. You can verify the degree of cure using Differential Scanning Calorimetry (DSC) to check for any residual exotherm.
-
Issue 3: I am seeing cracks form during the curing process.
-
Underlying Cause: This is almost always due to thermal stress induced by a high exotherm or rapid temperature changes.[5][13] This is particularly common in larger or thicker castings.
-
Troubleshooting & Solution:
-
Implement a Stepped Cure: As discussed in the FAQs, a ramped or multi-stage cure is the best solution.[3] Start with a lower initial temperature (e.g., 80-90°C) to allow the reaction to proceed slowly, minimizing the exothermic spike. Once the part is gelled, you can ramp up to the higher post-cure temperature.
-
Reduce Casting Thickness: If possible, pour the resin in thinner, multiple layers, allowing each layer to partially cure before adding the next.[13]
-
Control Ramp Rates: Ensure the heating and cooling rates of your oven are not too aggressive, as rapid temperature changes can induce stress.[5]
-
Issue 4: My final part is full of bubbles.
-
Underlying Cause: Bubbles are caused by trapped air introduced during mixing or by moisture that turns to steam at cure temperatures.[11][13] While MTHPA is less prone to moisture absorption than other hardeners, it is not immune.[14][15]
-
Troubleshooting & Solution:
-
Degas the Mixture: The most effective solution is to place the mixed resin/hardener system in a vacuum chamber before pouring. Pull a vacuum until the bubbling subsides. This will remove most of the air introduced during mixing.
-
Ensure Dry Components: Store MTHPA and epoxy resin in tightly sealed containers in a dry environment to prevent moisture absorption.[16]
-
Optimize Mixing Technique: Use a slow, deliberate mixing technique that avoids whipping air into the mixture.[11]
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing curing problems.
Caption: A logical workflow for troubleshooting common MTHPA curing issues.
Experimental Protocol: Determining an Optimal Cure Schedule via DSC
Differential Scanning Calorimetry (DSC) is an invaluable tool for characterizing the cure kinetics of your specific epoxy-MTHPA system.[17]
Objective: To identify the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH) to inform the design of an effective cure schedule.
Materials & Equipment:
-
Epoxy Resin
-
MTHPA Hardener
-
Accelerator (e.g., BDMA)
-
Analytical Balance (±0.01 mg)
-
Mixing container and spatula
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
Procedure:
-
Formulation: Prepare a small, precise batch of your epoxy system (1-2 grams is sufficient). Accurately weigh the epoxy resin, MTHPA, and accelerator according to your desired stoichiometry.
-
Mixing: Mix the components thoroughly until visually homogeneous.
-
Sample Preparation: Place a small sample (5-10 mg) of the uncured liquid mixture into the bottom of a DSC pan. Record the exact mass.
-
Encapsulation: Place the lid on the pan and seal it using a sample press. This prevents mass loss during heating. Prepare an empty, sealed pan to use as a reference.
-
DSC Analysis (Dynamic Scan):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature below the expected reaction onset (e.g., 25°C).
-
Program the instrument to heat the sample at a constant rate (a rate of 10°C/min is standard) to a temperature well beyond the expected cure completion (e.g., 250°C).
-
-
Data Analysis:
-
The output will be a thermogram of heat flow vs. temperature. The curing reaction will appear as a broad exothermic peak.
-
Onset Temperature (T_onset): The temperature at which the exothermic reaction begins. This is a good starting point for your initial, low-temperature cure stage.
-
Peak Temperature (T_peak): The temperature at which the reaction rate is at its maximum. Your post-cure temperature should typically be at or above this value to ensure a complete reaction.
-
Total Heat of Reaction (ΔH): The integrated area under the exothermic peak. This value is proportional to the total number of bonds formed. You can re-run a cured sample to see if there is any residual exotherm, which would indicate an incomplete cure.
-
Interpretation: Based on the DSC results, a rational, two-stage cure schedule can be designed. For example, if T_onset is 95°C and T_peak is 145°C, a potential starting schedule could be: 2 hours at 105°C, followed by 3 hours at 150°C.
Data Summary: Example Cure Schedules
The optimal cure schedule is highly dependent on the specific epoxy resin, the presence of fillers, and the desired final properties. This table provides starting points based on available data.
| Epoxy System Component | Example Cure Schedule | Resulting Property | Source |
| EPON™ Resin 826 / LS-81K (MTHPA + accelerator) | 1.5 hr @ 66°C + 1 hr @ 85°C + 3 hr @ 150°C | Tg: 136°C | [8] |
| Bio-Based Epoxidized Hemp Seed Oil / MTHPA | 2 hr @ 120°C (initial) + Post-cure @ 150°C | Optimized properties | [9] |
| General Liquid Epoxy Resin | 2 hr @ 90°C + 4 hr @ 165°C + optional 16 hr @ 200°C | High crosslinking | [3] |
| Bisphenol A Novolac Epoxy / MHHPA* | 2.5 hr @ 105°C + 2.5 hr @ 125°C + 4.5 hr @ 150°C | High Tg & stability | [18] |
*Note: MHHPA (Methylhexahydrophthalic anhydride) is a hydrogenated version of MTHPA, often used for improved weatherability, but cure principles are similar.
References
- 1. azom.com [azom.com]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. tri-iso.com [tri-iso.com]
- 4. WO2009084014A2 - An epoxy resin composition - Google Patents [patents.google.com]
- 5. epoxyclasses.com [epoxyclasses.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 9. researchgate.net [researchgate.net]
- 10. resiners.com [resiners.com]
- 11. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 12. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 13. epoxyetc.com [epoxyetc.com]
- 14. broadview-tech.com [broadview-tech.com]
- 15. broadview-tech.com [broadview-tech.com]
- 16. ark-chem.co.jp [ark-chem.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Effect of steric hindrance on 3-methyltetrahydrophthalic anhydride reactivity
Welcome to the technical support center for 3-methyltetrahydrophthalic anhydride (3-MeTHPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but sterically influenced molecule. Here, we address common questions and challenges, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: How does the methyl group in 3-methyltetrahydrophthalic anhydride affect its reactivity compared to unsubstituted tetrahydrophthalic anhydride (THPA)?
The presence of the methyl group at the 3-position introduces significant steric hindrance, which is a key determinant of 3-MeTHPA's reactivity. This steric bulk impedes the approach of nucleophiles to the adjacent carbonyl carbon of the anhydride ring. Consequently, 3-MeTHPA generally exhibits lower reactivity compared to its unsubstituted counterpart, THPA. This difference is particularly noticeable in reactions with bulky nucleophiles. The methyl group's electron-donating inductive effect also slightly deactivates the carbonyl groups, further contributing to its reduced reactivity. Structural isomers, such as the 3-methyl versus the 4-methyl variant, also display distinct reactivity due to these steric and electronic differences[1].
Q2: What are the common applications of 3-methyltetrahydrophthalic anhydride, and how does steric hindrance play a role in these uses?
3-Methyltetrahydrophthalic anhydride is widely used as a curing agent or hardener for epoxy resins in the manufacturing of coatings, adhesives, and various plastic components[2][3]. In these applications, the controlled reactivity due to steric hindrance is often advantageous. It contributes to a longer pot life of epoxy formulations, allowing for better processing and handling before curing is initiated[4]. The steric hindrance slows down the initial reaction with the epoxy groups, and often requires the use of accelerators and heat to achieve a complete cure[5]. This allows for a more controlled cross-linking process, which can lead to improved mechanical and thermal properties of the final cured polymer.
Q3: My reaction with 3-MeTHPA is sluggish or incomplete. What are the likely causes?
Several factors, many stemming from the inherent steric hindrance of the molecule, can lead to slow or incomplete reactions.
-
Insufficient Temperature: Many reactions involving 3-MeTHPA, particularly with moderately reactive nucleophiles, require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents, such as acetone, can enhance reactivity compared to non-polar media[1].
-
Sterically Demanding Nucleophile: If your nucleophile is also bulky, the combined steric hindrance can dramatically slow down the reaction. Consider using a less sterically hindered nucleophile if the reaction allows.
-
Catalyst Inefficiency: Steric hindrance can reduce the efficacy of bulky catalysts[1]. Screening for smaller, more accessible catalysts like certain imidazoles or phosphonium salts may be necessary[1].
Q4: I am observing unexpected side products in my reaction. What could be the cause?
The formation of side products can often be attributed to the specific reaction conditions and the purity of the starting materials.
-
Isomer Contamination: Commercial 3-MeTHPA can sometimes be a mixture of isomers, primarily the 3-methyl and 4-methyl variants[3][6]. The presence of the 4-methyl isomer can alter the expected reactivity and may lead to different side products[1]. It is crucial to verify the purity of your starting material using techniques like GC-MS or HPLC[1].
-
Hydrolysis: 3-MeTHPA is sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid[2]. This can be a significant issue if you are not using anhydrous reaction conditions. The resulting diacid may participate in different reaction pathways, leading to undesired byproducts.
-
Polymerization: In industrial settings, competing copolymerization with certain dienes can lead to the formation of gel-like polyanhydrides, reducing the yield of the desired product[1]. The use of radical inhibitors like hydroquinone can help mitigate this issue[1].
Troubleshooting Guides
Guide 1: Optimizing Acylation Reactions with Amines
Problem: Low yield and slow reaction rate when acylating a primary or secondary amine with 3-MeTHPA.
Underlying Cause: The nucleophilic attack of the amine on the carbonyl carbon of the anhydride is sterically hindered by the 3-methyl group. The reactivity of the amine itself is also a critical factor, with more sterically hindered amines reacting slower[7].
Step-by-Step Solution:
-
Reagent Purity Check: Ensure both the 3-MeTHPA and the amine are pure and anhydrous. Water contamination will hydrolyze the anhydride.
-
Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction.
-
Temperature Increase: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant side product formation.
-
Catalyst Addition: Consider the addition of a non-nucleophilic base, such as triethylamine or pyridine, to activate the anhydride and neutralize the carboxylic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic[8].
-
Stoichiometry Adjustment: An excess of the amine (if it is not the limiting reagent) can help to drive the reaction to completion.
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335", style=dashed, arrowhead=open, label="Feedback"]; E -> G [color="#4285F4"]; D -> F [color="#34A853", style=dashed, arrowhead=open, label="If sluggish"]; F -> D [color="#34A853"]; G -> I [label="Yes", color="#34A853"]; G -> H [label="No", color="#EA4335"]; H -> C [color="#FBBC05"]; } }
Optimizing amine acylation reactions.
Guide 2: Troubleshooting Epoxy Curing Issues
Problem: Incomplete curing or poor mechanical properties of an epoxy resin cured with 3-MeTHPA.
Underlying Cause: The steric hindrance of 3-MeTHPA necessitates carefully optimized curing conditions. An imbalance in the stoichiometry, insufficient temperature, or an inappropriate accelerator can lead to an incomplete cross-linking network.
Step-by-Step Solution:
-
Verify Stoichiometry: The anhydride to epoxy ratio is critical. An excess of anhydride can sometimes improve thermal properties, but a significant deviation from the optimal ratio can be detrimental[9]. Calculate the required amount of 3-MeTHPA based on the epoxy equivalent weight (EEW) of your resin.
-
Accelerator Selection and Concentration: 3-MeTHPA typically requires an accelerator to cure efficiently[5]. Tertiary amines, imidazoles, or quaternary ammonium salts are commonly used. The choice and concentration of the accelerator will significantly affect the curing kinetics and the final properties of the cured resin.
-
Curing Schedule Optimization: A step-wise curing schedule is often beneficial. An initial lower temperature stage allows for good wetting and impregnation, followed by a higher temperature stage to complete the cross-linking. Monitor the curing process using Differential Scanning Calorimetry (DSC) to determine the optimal curing profile.
-
Mixing and Degassing: Ensure thorough mixing of the epoxy resin, 3-MeTHPA, and accelerator to achieve a homogeneous mixture. Degas the mixture under vacuum to remove any entrapped air bubbles, which can create voids and compromise the mechanical integrity of the cured product.
Troubleshooting epoxy curing issues.
Data Summary
| Property | 3-Methyltetrahydrophthalic Anhydride | Tetrahydrophthalic Anhydride |
| Molecular Formula | C9H10O3[10] | C8H8O3[11] |
| Molecular Weight | 166.17 g/mol [10] | 152.15 g/mol [11] |
| Melting Point | 63-65 °C[1][6] | 101-102 °C[1] |
| Key Structural Feature | Methyl group at position 3 | No substitution on the ring |
| Primary Reactivity Influence | Steric hindrance from methyl group | Less sterically hindered |
| Common Application | Epoxy curing agent[2][4][5] | Epoxy hardeners, unsaturated polyester resins[1] |
References
- 1. 1,2,3,6-Tetrahydro-3-methylphthalic anhydride | RUO [benchchem.com]
- 2. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]
- 3. Definition and Application of Methyl Tetrahydro Phthalic Anhydride_MTHPA Wiki_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 4. broadview-tech.com [broadview-tech.com]
- 5. ulprospector.com [ulprospector.com]
- 6. zdmthpa.com [zdmthpa.com]
- 7. Amidification of poly(styrene-co-maleic anhydride) with amines in tetrahydrofuran solution: A kinetic study | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride (MTHPA)
Welcome to the technical support guide for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. This resource is designed for researchers, scientists, and formulation professionals to address common and complex challenges related to the solubility of this versatile anhydride in resin systems. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A: this compound (CAS No: 5333-84-6), often referred to as MTHPA, is a cyclic anhydride used primarily as a hardener or curing agent for epoxy resins.[1][2] It is also utilized in the synthesis of polyester and alkyd resins.[3][4] Its function is to react with the epoxy groups in the resin to form a highly cross-linked, three-dimensional polymer network. This process imparts desirable properties to the final cured material, including excellent mechanical strength, thermal stability, and chemical resistance.[1][5]
Q2: What are the typical physical properties of MTHPA I should be aware of?
A: MTHPA is typically a white, crystalline solid or flaky substance at room temperature.[5][6] Understanding its physical properties is crucial for handling and formulation.
| Property | Value | Source(s) |
| CAS Number | 5333-84-6 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | ~166.17 g/mol | [1][2] |
| Melting Point | 61 - 65 °C | [1][2] |
| Boiling Point | ~303 °C at 760 mmHg | [2] |
| Solubility | Soluble in general organic solvents; slightly soluble in petroleum ether.[5][6] Reacts with water.[3] | [3][5][6] |
Q3: Why is achieving complete solubility of MTHPA in my resin critical?
A: Complete and uniform dissolution of MTHPA is paramount for a successful cure. Poor solubility leads to an inhomogeneous mixture, resulting in localized areas with incorrect stoichiometry. This can cause a range of defects in the final product, including:
-
Incomplete Curing: Soft or tacky spots.
-
Reduced Mechanical Strength: The material will not meet its expected performance specifications for tensile or flexural strength.[7]
-
Lowered Thermal Stability: A non-uniform network will have a lower and broader glass transition temperature (Tg).
-
Poor Chemical Resistance: Under-cured regions are more susceptible to chemical attack.
-
Optical Defects: Cloudiness or haze in applications requiring clarity.
Q4: What are the immediate signs of a solubility problem?
A: Be vigilant for the following indicators during and after mixing:
-
Visible Particles: The anhydride does not fully disappear into the resin.
-
Cloudiness or Haziness: The mixture appears opaque or milky when it should be clear.
-
Phase Separation: A distinct layer of undissolved material forms over time.
-
Precipitation: Solid anhydride crystallizes out of the solution, especially upon cooling.
Troubleshooting Guide: Advanced Solubility Enhancement
This section provides in-depth, protocol-driven solutions to specific solubility challenges.
Issue 1: MTHPA Fails to Dissolve at Ambient Temperature
Root Cause Analysis: The primary barriers to dissolution at room temperature are the high viscosity of the resin and insufficient kinetic energy for the solid MTHPA particles to break apart and solvate. Since the melting point of MTHPA is around 61-65°C, it exists as a solid that requires energy input to dissolve effectively.[1][2]
This protocol uses heat and agitation to overcome the energy barrier for dissolution.
Step-by-Step Methodology:
-
Pre-weigh: Accurately weigh the required amounts of resin and MTHPA in a suitable, clean, and dry mixing vessel.
-
Initial Mixing: Briefly stir the components at ambient temperature to ensure the MTHPA is wetted by the resin.
-
Controlled Heating: Place the vessel on a hot plate with a magnetic stirrer or use an overhead mechanical stirrer in a heating mantle. Begin agitating at a moderate speed (e.g., 200-300 RPM).
-
Temperature Ramp: Gradually increase the temperature to 60-70°C . This is safely above the MTHPA's melting point, which will transition it to a liquid, and it significantly lowers the viscosity of most epoxy resins, facilitating mixing.
-
Hold and Observe: Maintain this temperature and continue stirring until the mixture is completely clear and homogenous. This may take anywhere from 15 to 60 minutes depending on the batch size and resin viscosity.
-
Cool Down: Once fully dissolved, the mixture can be cooled to the desired processing temperature before adding any thermally sensitive catalysts or accelerators.
Causality Explained: Heating provides the necessary thermal energy to melt the MTHPA and reduce the resin's viscosity. Mechanical agitation continuously breaks down the boundary layers between the resin and the anhydride, accelerating mass transfer and ensuring a uniform molecular distribution.
Issue 2: The Resin-Anhydride Mixture is Cloudy or Becomes Hazy Upon Cooling
Root Cause Analysis: Cloudiness indicates incomplete dissolution or the presence of contaminants. Haze that appears upon cooling is often due to the solution becoming supersaturated as the temperature drops, causing the MTHPA to begin precipitating out. Moisture is another common culprit, as anhydrides can react with water to form dicarboxylic acids, which may have lower solubility.[3]
This protocol introduces a third component to modify the overall polarity and viscosity of the system, creating a more favorable environment for the anhydride.
Step-by-Step Methodology:
-
Component Selection: Choose an appropriate co-solvent or reactive diluent. Reactive diluents are generally preferred as they incorporate into the polymer backbone and have a lesser negative impact on final properties compared to non-reactive solvents which can become trapped.[8]
-
Reactive Diluents: Mono- or di-functional glycidyl ethers (e.g., Butanediol diglycidyl ether) can lower viscosity and participate in the curing reaction.[8]
-
Co-Solvents: If a non-reactive solvent is necessary, choose one with good solvency for both the resin and MTHPA, and a boiling point that allows for its removal before the final cure (e.g., N-Methyl-2-pyrrolidone (NMP), though use with caution due to regulatory concerns, or Dibasic esters).
-
-
Pre-Dissolution (Recommended): In a separate, dry vessel, dissolve the MTHPA into the chosen reactive diluent or co-solvent. Gentle warming (40-50°C) can aid this process. This creates a lower viscosity, concentrated hardener solution.
-
Blending: Slowly add the hardener solution to the pre-heated resin (50-60°C) under constant agitation.
-
Homogenization: Continue stirring until the mixture is completely uniform and clear.
-
Solvent Removal (if applicable): If a non-reactive solvent was used, apply a vacuum while maintaining moderate heat to remove the solvent before initiating the cure. Ensure the solvent is fully removed to prevent plasticization and void formation in the cured product.
Causality Explained: A co-solvent or reactive diluent acts as a bridge, improving the thermodynamic compatibility between the anhydride (solute) and the resin (solvent). By lowering the initial viscosity, these agents enhance molecular mobility, preventing premature precipitation and ensuring a stable, homogenous liquid phase.[9]
Troubleshooting Flowchart
Caption: A decision-making workflow for troubleshooting MTHPA solubility issues.
Visualizing Dissolution Mechanisms
Understanding the role of additives can be simplified with a conceptual model.
Mechanism of Co-Solvency
Caption: Co-solvents bridge the polarity gap between resin and anhydride.
Reactive vs. Non-Reactive Diluents
Caption: Reactive diluents (R) integrate into the polymer chain; non-reactive ones (D) do not.
Safety & Handling Precautions
This compound is a skin and respiratory sensitizer.[2][10] Always adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Ventilation: Handle the material in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[2]
-
Moisture Prevention: Store in a tightly sealed container in a cool, dry place with desiccants to prevent hydrolysis.[1]
-
Spill Management: Neutralize spills with sodium bicarbonate before cleanup.[1]
References
- 1. This compound | RUO [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. meisenbaochem.com [meisenbaochem.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Gelation with 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Welcome to the technical support center for 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (THMPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature gelation in their experiments. Here, we delve into the causality behind experimental choices, providing you with the expertise to ensure reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is premature gelation, and why does it occur with THMPA?
Premature gelation is the uncontrolled, rapid increase in viscosity of a resin system, leading to a solid or semi-solid state before the intended processing or application is complete. With this compound, a common curing agent for epoxy resins, premature gelation can arise from several factors that accelerate the cross-linking reaction.[1][2] The primary reaction involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.[3][4] This process generates more hydroxyl groups, creating a cascading reaction that builds the polymer network.
Several variables can trigger an early onset of this cascade:
-
Excessive Catalyst Concentration: Catalysts, or accelerators, are often used to speed up the curing process at a desired temperature.[1][3] However, an overly high concentration can lead to a rapid, uncontrollable reaction.
-
High Temperatures: Elevated temperatures increase the reaction rate between the anhydride and the epoxy resin.[5] If the temperature is too high during mixing or initial processing, the gel point can be reached much faster than anticipated.
-
Presence of Moisture: Water can act as an initiator by hydrolyzing the anhydride to its corresponding dicarboxylic acid.[1][6] This acid can then readily react with the epoxy resin, initiating the curing process.
-
Impurities: Certain impurities in the resin or anhydride can act as catalysts, leading to an unexpectedly fast reaction.
Q2: My epoxy-THMPA system is gelling too quickly in the pot. What are the likely causes and how can I increase the pot life?
An unexpectedly short pot life is a classic sign of premature gelation. To extend the working time of your formulation, consider the following troubleshooting steps:
-
Reduce Catalyst Concentration: The type and concentration of the accelerator have a significant impact on the curing speed.[3][7] If you are using a catalyst like a tertiary amine or an imidazole, try reducing its concentration incrementally.
-
Lower the Mixing Temperature: The reaction between epoxies and anhydrides is temperature-dependent.[5] Mixing your components at a lower temperature will slow down the initial reaction rate, giving you a longer pot life.
-
Ensure Dry Conditions: Anhydrides are sensitive to moisture.[1][8] Ensure that your resins, the THMPA, and any fillers are thoroughly dry before mixing. Storing THMPA under an inert gas can help prevent moisture absorption.[9]
-
Check Stoichiometry: While less common for causing premature gelation, an incorrect ratio of anhydride to epoxy can affect the curing profile. Optimal properties are often achieved with less than the theoretical stoichiometric amount of anhydride.[1]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Rapid Viscosity Increase During Mixing
Symptoms: The resin mixture becomes thick and unworkable shortly after adding the this compound.
Root Cause Analysis and Corrective Actions:
-
Excessive Exotherm: The reaction between the anhydride and epoxy is exothermic. A rapid temperature rise during mixing indicates an uncontrolled reaction.
-
Solution: Use a mixing vessel with a larger surface area to dissipate heat more effectively. For larger batches, consider using a cooled mixing vessel or implementing a staged addition of the anhydride.
-
-
Highly Reactive Catalyst: Some catalysts, like certain imidazoles, can lead to a very rapid cure.[7]
-
Solution: Switch to a less reactive catalyst or a catalyst that requires a higher activation temperature. Quaternary ammonium salts, for example, can offer a more controlled cure profile.[3]
-
Issue 2: Gelation Occurs at a Lower Temperature Than Expected
Symptoms: The formulation gels during a low-temperature stage of processing, before the intended curing temperature is reached.
Root Cause Analysis and Corrective Actions:
-
Moisture Contamination: As previously mentioned, water can initiate the curing reaction at lower temperatures.[1][6]
-
Protocol: Implement a rigorous drying procedure for all components. Use a vacuum oven at a moderate temperature to dry resins and fillers. Ensure the mixing environment has low humidity.
-
-
Catalyst Activation Temperature: The chosen catalyst may have a lower activation temperature than required for your process.
Experimental Protocols
Protocol 1: Standard Procedure for Mixing Epoxy Resin with THMPA
This protocol is designed to minimize the risk of premature gelation.
-
Preparation:
-
Pre-dry the epoxy resin and any fillers in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Allow all components to cool to room temperature in a desiccator before use.
-
Ensure this compound has been stored in a tightly sealed container, preferably under an inert atmosphere.[9]
-
-
Mixing:
-
In a clean, dry mixing vessel, add the pre-weighed epoxy resin.
-
If using a catalyst, pre-disperse it in the epoxy resin and mix thoroughly until homogeneous.
-
Slowly add the liquid this compound to the epoxy resin while stirring continuously. Maintain a mixing temperature at or below 25°C.
-
Continue mixing for 10-15 minutes to ensure a uniform mixture.
-
-
Degassing:
-
Place the mixture in a vacuum chamber and degas at a pressure of 29 inHg (approximately -1 bar gauge) until all air bubbles are removed.
-
Protocol 2: Measuring Gel Time Using a Rheometer
A precise method to determine the gel time of your formulation.[10][11]
-
Instrument Setup:
-
Use a rheometer with parallel plate geometry.
-
Set the desired isothermal curing temperature.
-
Set the frequency to 1 Hz and the strain to a value within the linear viscoelastic region of the material (typically 0.1-1%).
-
-
Sample Loading:
-
Place a small amount of the freshly prepared and degassed epoxy-anhydride mixture onto the bottom plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.
-
-
Measurement:
-
Start the time sweep experiment and monitor the storage modulus (G') and loss modulus (G'').
-
The gel time is defined as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[10]
-
Data Presentation
Table 1: Influence of Catalysts on Gel Time
| Catalyst Type | Typical Concentration (phr*) | Relative Reactivity | Pot Life | Curing Temperature |
| Tertiary Amines (e.g., DMP-30) | 0.5 - 2.0 | High | Short | Moderate |
| Imidazoles (e.g., 2-E4MZ) | 0.2 - 1.0 | Very High | Very Short | Low to Moderate |
| Quaternary Ammonium Salts | 1.0 - 3.0 | Moderate | Long | Moderate to High |
| No Catalyst | N/A | Low | Very Long | High |
*phr = parts per hundred parts of resin
Table 2: Effect of Temperature on Pot Life
| Mixing Temperature (°C) | Expected Pot Life (Relative) |
| 20 | Longest |
| 30 | Moderate |
| 40 | Short |
| 50 | Very Short |
Visualizations
Curing Reaction Pathway
Caption: Curing mechanism of an epoxy-anhydride system.
Troubleshooting Workflow for Premature Gelation
References
- 1. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. This compound | RUO [benchchem.com]
- 3. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. tri-iso.com [tri-iso.com]
- 5. hycat.com [hycat.com]
- 6. m.youtube.com [m.youtube.com]
- 7. azom.com [azom.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Several methods for determination of gel time of epoxy resin matrix [en1.nbchao.com]
Solvent-free synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride
An invaluable resource for professionals engaged in the solvent-free synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. This guide provides in-depth troubleshooting, frequently asked questions, and expert protocols designed to ensure the success and safety of your experiments.
Introduction to the Synthesis
The solvent-free synthesis of this compound is a prime example of a green chemistry approach, utilizing a [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves the combination of piperylene (1,3-pentadiene) as the diene and maleic anhydride as the dienophile. By eliminating solvents, this method reduces chemical waste, lowers costs, and simplifies product work-up, making it an attractive industrial process. However, the absence of a solvent as a heat sink and diluent presents unique challenges, primarily in controlling the reaction exotherm and preventing side reactions like polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis is a classic Diels-Alder reaction. In this concerted pericyclic reaction, the π-electrons from the conjugated diene (piperylene) and the dienophile (maleic anhydride) rearrange to form a new six-membered ring. The reaction typically favors the formation of the endo isomer as the kinetic product due to secondary orbital interactions, though the exo isomer is often the more thermodynamically stable product.
Q2: Why is a solvent-free approach preferred for this synthesis?
A2: Solvent-free, or "neat," synthesis offers significant advantages aligned with the principles of green chemistry. It reduces the environmental impact by eliminating solvent waste and the associated disposal costs. Operationally, it allows for a higher concentration of reactants, which can lead to faster reaction rates and increased reactor throughput. Furthermore, it simplifies product isolation, as there is no need to remove a solvent post-reaction.[1]
Q3: What are the primary safety concerns with the reactants?
A3: Both maleic anhydride and piperylene pose significant hazards.
-
Maleic Anhydride: It is corrosive and causes severe skin burns and eye damage.[2] It is also a respiratory sensitizer and can cause allergy or asthma-like symptoms if inhaled.[3] Crucially, it is moisture-sensitive and will react with water to form maleic acid. All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Piperylene: This is a flammable liquid. Its vapor can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources.
-
Reaction Exotherm: The Diels-Alder reaction is exothermic. In a solvent-free system, the heat generated can rapidly increase the temperature, potentially leading to a runaway reaction or polymerization of the diene.
Q4: Can isoprene be used instead of piperylene?
A4: Yes, isoprene can be used, but it will produce a different isomer: 1,2,3,6-tetrahydro-4 -methylphthalic anhydride. The numeral in the name indicates the position of the methyl group on the newly formed cyclohexene ring, which is determined by the structure of the starting diene. It is critical to select the correct diene to obtain the desired product.
Experimental Protocol: Solvent-Free Synthesis
This protocol is adapted from established procedures for the Diels-Alder reaction of pentadienes with maleic anhydride.[4]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Molar Ratio |
| Maleic Anhydride | 98.06 g (1.0 mol) | 1.0 |
| trans-1,3-Pentadiene (Piperylene) | 74.95 g (1.1 mol) | 1.1 |
| Hydroquinone (Inhibitor) | ~0.2 g | - |
| Reaction Vessel | 250 mL three-necked flask | - |
| Ancillary Equipment | Mechanical stirrer, dropping funnel, thermometer, condenser | - |
Step-by-Step Procedure
-
Setup: Assemble the reaction vessel in a chemical fume hood. Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a condenser to the central neck. Ensure all glassware is thoroughly dried to prevent hydrolysis of the maleic anhydride.
-
Melt Anhydride: Add the maleic anhydride (98.06 g) and hydroquinone (~0.2 g) to the flask. Heat the flask gently using a heating mantle to melt the anhydride (melting point: 52-56°C).
-
Initiate Reaction: Once the maleic anhydride is molten and the internal temperature is stable at ~55-60°C, begin stirring.
-
Slow Addition of Diene: Add the trans-1,3-pentadiene (74.95 g) dropwise from the dropping funnel over a period of 4-6 hours.[4] Crucial: Monitor the temperature closely. The reaction is exothermic. Maintain the internal temperature between 50-60°C by controlling the addition rate and using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 3 hours to ensure the reaction goes to completion.[4] The reaction progress can be monitored by the disappearance of the yellow color of the initial mixture.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, should solidify into a crystalline mass. The crude product can be used directly for some applications or purified further.
-
Purification (Optional): The product can be purified by vacuum distillation or by recrystallization from a suitable non-polar solvent like ligroin or a mixture of ether and petroleum ether.
Troubleshooting Guide
This guide addresses common issues encountered during the solvent-free synthesis.
Problem: Low or No Product Yield
Possible Causes & Solutions:
-
Cause 1: Hydrolysis of Maleic Anhydride. Maleic anhydride readily reacts with moisture to form maleic acid, which is unreactive in the Diels-Alder reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use a fresh, high-purity grade of maleic anhydride from a tightly sealed container.
-
-
Cause 2: Polymerization of Piperylene. Dienes are susceptible to polymerization, especially when heated or exposed to impurities.
-
Solution: Use a polymerization inhibitor like hydroquinone.[4] Ensure the piperylene used is fresh and free of polymeric residue. Store it under refrigeration.
-
-
Cause 3: Incorrect Temperature Control. The Diels-Alder reaction is reversible. If the temperature is too high, the retro-Diels-Alder reaction can occur, reducing the yield.
-
Solution: Maintain the reaction temperature strictly within the recommended range (50-60°C). Slow, controlled addition of the diene is critical to manage the exotherm.
-
-
Cause 4: Impure Reactants. The presence of other olefins in the piperylene or impurities in the maleic anhydride can lead to side reactions.
-
Solution: Verify the purity of starting materials using techniques like GC-MS or NMR before starting the reaction.
-
Problem: Reaction Mixture Solidified into a Dark, Tarry Polymer
Possible Causes & Solutions:
-
Cause 1: Runaway Polymerization. This is the most likely cause, resulting from poor temperature control or the absence of an inhibitor.
-
Solution: This is preventative. Always include a radical inhibitor like hydroquinone in the reaction mixture.[4] The addition of the diene must be slow and methodical to allow for efficient heat dissipation. If the temperature begins to rise uncontrollably, immediate cooling with an ice bath is necessary.
-
-
Cause 2: High Reaction Temperature. Excessive heat strongly favors polymerization over the desired cycloaddition.
-
Solution: Calibrate your thermometer and heating mantle. Ensure the temperature probe is correctly placed within the reaction mixture to get an accurate reading.
-
Problem: Product is an Oil or Gummy Solid, Not Crystalline
Possible Causes & Solutions:
-
Cause 1: Mixture of Isomers. The reaction can produce both endo and exo isomers. Furthermore, different starting isomers of piperylene (cis/trans) can react at different rates. Some protocols use catalysts to intentionally isomerize the solid product into a liquid eutectic mixture for specific applications.[5]
-
Solution: This is not necessarily a problem, but an expected outcome depending on reaction conditions. A mixture of isomers will have a lower, broader melting point. If a specific crystalline isomer is required, purification by fractional crystallization may be necessary.
-
-
Cause 2: Presence of Impurities. Unreacted starting materials or polymeric byproducts can act as an impurity, causing melting point depression and preventing proper crystallization.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing common experimental issues.
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₁₀O₃[7]
-
Melting Point: Approximately 61°C, but can vary with isomeric purity.[4][9]
-
Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the anhydride functional group. Key absorptions will be for the C=O stretch (symmetric and asymmetric), typically around 1850 cm⁻¹ and 1780 cm⁻¹, and the C-O-C stretch around 1250 cm⁻¹. The NIST WebBook provides a reference spectrum for this compound class.[8]
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. valudor.com [valudor.com]
- 3. valudor.com [valudor.com]
- 4. prepchem.com [prepchem.com]
- 5. CN1683353A - A new method for producing liquid methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 8. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Utilizing 1,2,3,6-Tetrahydro-3-methylphthalic anhydride in Epoxy Resin Formulations
Welcome to the technical support center for the use of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (and its isomers, commonly referred to as MTHPA) in epoxy resin systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of MTHPA as a curing agent to achieve low viscosity, long pot life, and excellent thermal and mechanical properties in their cured epoxy formulations.[1][2][3][4][5]
This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during experimentation. Our goal is to provide you with the expertise and practical insights needed to optimize your epoxy formulations and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTHPA) and what is its primary function in epoxy systems?
A1: this compound (MTHPA) is a cyclic anhydride used as a hardener or curing agent for epoxy resins.[3][5][6] Its primary function is to cross-link the epoxy polymer chains, transforming the liquid resin into a solid, durable thermoset material with high thermal stability and chemical resistance.[3][4] MTHPA is favored in many applications for its ability to produce cured epoxies with excellent mechanical and electrical insulation properties.[1][4]
Q2: How does MTHPA affect the viscosity of epoxy resin formulations?
A2: MTHPA is a low-viscosity liquid that, when mixed with epoxy resins, significantly reduces the overall viscosity of the formulation.[1][3][7] This property is highly advantageous for processes like casting, potting, and impregnation, as it allows for better wetting of substrates and reinforcements and easier processing.[1][3] The low viscosity also contributes to a long pot life, providing ample working time for complex applications.[1][2][3]
Q3: What are the typical mixing ratios of MTHPA to epoxy resin?
A3: The optimal mixing ratio of MTHPA to epoxy resin is crucial for achieving the desired properties in the cured product.[8][9] It is generally recommended to calculate the stoichiometric ratio based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the MTHPA.[10] However, in practice, the best performance is often achieved at a ratio slightly different from the 1:1 stoichiometry, and experimental optimization is recommended.[8][11] Always refer to the technical data sheets of your specific epoxy resin and MTHPA for recommended starting formulations.[12] It is also important to measure the components by weight rather than volume, as their densities can differ.[13][14]
Q4: What are the recommended curing schedules (time and temperature) when using MTHPA?
A4: Epoxy-anhydride systems, including those with MTHPA, require elevated temperatures for curing; they do not cure at room temperature.[11][15] A typical curing schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking and development of optimal properties.[8] A common starting point is a cure of 1-2 hours at 120-150°C, followed by a post-cure of 1-4 hours at a higher temperature, depending on the desired glass transition temperature (Tg).[16] The specific schedule will depend on the epoxy resin, the presence of accelerators, and the desired final properties.[8]
Q5: What are the key safety precautions to observe when working with MTHPA and epoxy resins?
A5: Both MTHPA and epoxy resins are chemicals that require careful handling. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19] Avoid skin and eye contact, and do not inhale vapors.[17][18] In case of contact, wash the affected area thoroughly with soap and water.[18][19] Refer to the Safety Data Sheets (SDS) for both the MTHPA and the epoxy resin for detailed safety information.[17][18][19][20]
Troubleshooting Guide
This section addresses common problems that may arise when using MTHPA in epoxy formulations.
Problem 1: The epoxy resin mixture is still too viscous after adding MTHPA.
-
Possible Cause 1: Incorrect Mixing Ratio. An off-ratio mix can lead to higher than expected viscosity.
-
Solution: Recalculate the required amounts of resin and hardener based on their respective equivalent weights. The formula for the parts per hundred of resin (phr) of anhydride is:
-
phr = (AEW / EEW) * Stoichiometric Ratio * 100
-
Where AEW is the anhydride equivalent weight and EEW is the epoxy equivalent weight. The stoichiometric ratio is often between 0.8 and 1.0 for anhydride cures. Always consult the technical datasheets for your specific materials.
-
-
-
Possible Cause 2: Low Ambient Temperature. The viscosity of epoxy systems is highly dependent on temperature.
-
Solution: Gently warm the resin and MTHPA separately before mixing. Working in a temperature-controlled environment (ideally 20-25°C) will help maintain a lower viscosity.[9]
-
-
Possible Cause 3: Incomplete Mixing. If the components are not thoroughly mixed, you may have areas of high and low viscosity.
-
Solution: Follow a rigorous mixing protocol. Mix the components in a clean, dry container for at least 3-5 minutes, scraping the sides and bottom of the container multiple times to ensure a homogeneous mixture.[9]
-
Problem 2: The cured epoxy has poor mechanical or thermal properties (e.g., it's brittle or has a low Glass Transition Temperature - Tg).
-
Possible Cause 1: Off-Ratio Mixing. An incorrect ratio of MTHPA to epoxy can lead to an incomplete reaction and a poorly formed polymer network, resulting in suboptimal properties.[8][9]
-
Possible Cause 2: Inadequate Curing Schedule. Insufficient time or temperature during curing will result in an under-cured material with a lower Tg and reduced mechanical strength.[8]
-
Solution: Ensure your curing oven is properly calibrated and provides uniform heating. A post-cure at a temperature above the desired Tg is often necessary to complete the cross-linking reaction and achieve the highest performance.[8] Refer to the table below for typical starting point curing schedules.
-
| Property Desired | Initial Cure | Post-Cure |
| Standard Mechanical Properties | 1-2 hours @ 120°C | 2-4 hours @ 150°C |
| High Glass Transition Temp (Tg) | 1 hour @ 130°C | 4-6 hours @ 160-180°C |
| Improved Flexibility | 2-4 hours @ 100°C | 1-2 hours @ 140°C |
-
Possible Cause 3: Presence of Moisture. Anhydrides can react with water, which can interfere with the curing reaction with the epoxy resin and negatively impact the final properties.[10][11]
-
Solution: Store MTHPA in a tightly sealed container in a dry environment.[16] Ensure all mixing equipment is clean and dry before use. If moisture contamination is suspected, consider using a vacuum oven for degassing the mixed resin before curing.
-
Problem 3: The pot life of the mixture is too short.
-
Possible Cause 1: High Ambient Temperature or Large Batch Size. The curing reaction between epoxy and anhydride is exothermic, meaning it generates heat. Higher ambient temperatures or larger batches can accelerate this reaction, significantly reducing the pot life.
-
Solution: Work in a temperature-controlled environment. When preparing large batches, use a wider, shallower mixing container to help dissipate heat. Consider mixing smaller batches or using a cooling bath during mixing.
-
-
Possible Cause 2: Use of Accelerators. Accelerators are often added to speed up the curing process, but they will also shorten the pot life.[8][10][11]
-
Solution: If a longer pot life is needed, reduce the amount of accelerator or choose a less reactive one. Tertiary amines are common accelerators for epoxy-anhydride systems.[8][10] Experiment with different concentrations to find the right balance between pot life and cure speed for your application.[21]
-
Experimental Protocols
Protocol 1: Determining the Optimal MTHPA/Epoxy Resin Ratio
-
Obtain Equivalent Weights: From the technical datasheets, find the Epoxy Equivalent Weight (EEW) of your resin and the Anhydride Equivalent Weight (AEW) of your MTHPA.
-
Calculate Stoichiometric Ratio: Calculate the theoretical 1:1 stoichiometric ratio in parts per hundred resin (phr) using the formula: phr = (AEW / EEW) * 100 .
-
Prepare a Series of Formulations: Prepare a series of small test batches with varying MTHPA concentrations around the calculated stoichiometric ratio (e.g., 0.8:1, 0.9:1, 1.0:1, 1.1:1 anhydride to epoxy equivalents).
-
Cure the Samples: Cure all samples using a consistent curing schedule.
-
Evaluate Properties: Once cured, evaluate the key properties of interest, such as Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC), and mechanical properties (e.g., tensile strength, flexural modulus).
-
Select the Optimal Ratio: The formulation that provides the best balance of properties for your application is the optimal ratio.
Protocol 2: A Standard Curing Procedure for a Bisphenol A-based Epoxy with MTHPA
-
Pre-heat Components: Gently warm the epoxy resin and MTHPA to approximately 40°C to reduce their viscosity.
-
Measure Components: Accurately weigh the epoxy resin and MTHPA in the predetermined optimal ratio into a clean, dry mixing container.[13]
-
Add Accelerator (if used): If using an accelerator, add the specified amount to the mixture.
-
Mix Thoroughly: Mix the components for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.[9]
-
Degas the Mixture: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the bubbling subsides.
-
Pour and Cure: Pour the degassed mixture into your mold or onto your substrate and place it in a pre-heated oven.
-
Curing Schedule:
-
Initial Cure: 2 hours at 120°C.
-
Post-Cure: 3 hours at 150°C.
-
-
Cool Down: Allow the cured part to cool down slowly to room temperature to avoid thermal shock and internal stresses.
Visualizations
Epoxy-Anhydride Curing Reaction Mechanism
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. 2017erp.com [2017erp.com]
- 3. nbinno.com [nbinno.com]
- 4. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 5. Usages and Properties of MTHPA (MeTHPA)_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 6. This compound | RUO [benchchem.com]
- 7. zdmthpa.com [zdmthpa.com]
- 8. tri-iso.com [tri-iso.com]
- 9. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 10. youtube.com [youtube.com]
- 11. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. epotek.com [epotek.com]
- 13. artline-resin.eu [artline-resin.eu]
- 14. youtube.com [youtube.com]
- 15. azom.com [azom.com]
- 16. tri-iso.com [tri-iso.com]
- 17. echemi.com [echemi.com]
- 18. aksci.com [aksci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. resinlab.com.cn [resinlab.com.cn]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Welcome to the technical support center for the synthesis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common Diels-Alder reaction. Here, we address specific issues you may encounter during your experiments, providing in-depth explanations and actionable protocols to mitigate side reactions and improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired this compound. What are the common causes?
A low yield in the Diels-Alder synthesis of this compound from isoprene and maleic anhydride can stem from several side reactions and suboptimal conditions. The most common culprits include:
-
Hydrolysis of the anhydride product: The cyclic anhydride is highly susceptible to hydrolysis, converting it to the corresponding dicarboxylic acid, which may be lost during workup or purification.[1][2]
-
Polymerization of isoprene: As a diene, isoprene can readily polymerize, especially at elevated temperatures, reducing the amount available for the desired cycloaddition.[3]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent choice can favor side reactions or lead to an incomplete reaction.
-
Formation of stereoisomers and regioisomers: The reaction can produce a mixture of endo/exo stereoisomers and different regioisomers, complicating purification and reducing the isolated yield of the desired isomer.[4][5]
To diagnose the specific issue, it is crucial to analyze your crude product and byproducts. The following troubleshooting guides address these common problems in detail.
Troubleshooting Guides
Issue 1: Product is Contaminated with a Water-Soluble Impurity (Anhydride Hydrolysis)
Symptoms:
-
Lower than expected yield of the anhydride.
-
The presence of a second, more polar spot on a TLC plate.
-
Difficulty in obtaining a dry, crystalline product.
-
An IR spectrum showing a broad O-H stretch in addition to the anhydride carbonyl peaks.
Root Cause Analysis:
The anhydride ring in the product is reactive and can be easily opened by water to form the corresponding dicarboxylic acid (3-methyl-1,2,3,6-tetrahydrophthalic acid).[1][6] This hydrolysis can occur if there is moisture in the starting materials or solvents, or if the reaction is exposed to atmospheric moisture during the workup.
Preventative Measures & Corrective Actions:
-
Ensure Dry Reaction Conditions:
-
Use freshly distilled, anhydrous solvents. Toluene is a common choice.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Careful Workup:
-
If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis.
-
Use anhydrous drying agents like magnesium sulfate or sodium sulfate to remove any residual water from the organic phase before solvent evaporation.
-
-
Protocol for Minimizing Hydrolysis:
-
Assemble the reaction apparatus and flame-dry it under vacuum.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Add maleic anhydride and anhydrous toluene to the reaction flask.
-
Add freshly distilled isoprene dropwise to the solution.
-
After the reaction is complete, cool the mixture and use it directly for the next step if possible, or evaporate the solvent under reduced pressure without exposure to water.
-
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous grade, freshly distilled | Prevents introduction of water. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Workup | Minimize contact with water | Reduces the rate of hydrolysis. |
Issue 2: Mixture of Products with Different Stereochemistry (Endo/Exo Isomers)
Symptoms:
-
Broad melting point range of the product.
-
Multiple, closely spaced spots on TLC.
-
Complex NMR spectrum with overlapping signals.
Root Cause Analysis:
The Diels-Alder reaction can produce two stereoisomers: the endo and exo products. The endo product is typically formed faster (the kinetic product) due to favorable secondary orbital interactions in the transition state.[7][8] However, the exo product is often more sterically favored and therefore more thermodynamically stable.[4][9] Higher reaction temperatures can lead to the retro-Diels-Alder reaction, allowing the system to equilibrate to the more stable exo product.
Troubleshooting and Control Strategies:
-
To Favor the Endo (Kinetic) Product:
-
Lower Reaction Temperature: Run the reaction at lower temperatures (e.g., room temperature or below) to favor the kinetically controlled pathway. This may require longer reaction times.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the reaction and often increases the endo selectivity.[4]
-
-
To Favor the Exo (Thermodynamic) Product:
-
Higher Reaction Temperature: Running the reaction at higher temperatures for an extended period can allow the initial endo product to revert to the starting materials and then reform as the more stable exo product.
-
Experimental Protocol for Maximizing Endo Product:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve maleic anhydride in a minimal amount of anhydrous dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid catalyst (e.g., a catalytic amount of SnCl₄ or AlCl₃) if desired, and stir for 10-15 minutes.
-
Add freshly distilled isoprene dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring by TLC until the maleic anhydride is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used) and proceed with a standard workup.
| Product | Temperature | Reaction Time | Rationale |
| Endo | Low (e.g., 0 °C to RT) | Longer | Favors the kinetic product. |
| Exo | High (e.g., reflux) | Extended | Allows for thermodynamic equilibration. |
Issue 3: Formation of Structural Isomers (Regioisomers)
Symptoms:
-
A mixture of products is observed even after controlling for stereoisomerism.
-
NMR spectroscopy indicates the presence of more than one constitutional isomer.
Root Cause Analysis:
The Diels-Alder reaction between an unsymmetrical diene (isoprene) and a dienophile can lead to the formation of regioisomers. With isoprene, the methyl group directs the regioselectivity. The major product is typically the "para" adduct (1,4-adduct), which becomes 1,2,3,6-Tetrahydro-4 -methylphthalic anhydride, and the minor product is the "meta" adduct (1,3-adduct), which is the desired 1,2,3,6-Tetrahydro-3 -methylphthalic anhydride. The electronic effects of the methyl group on the diene influence the orbital interactions, leading to a preference for one regioisomer over the other.[5][10]
Control and Mitigation:
-
Separation: Regioisomers are often difficult to separate due to their similar physical properties. Careful column chromatography or fractional crystallization may be required.
-
Reaction Conditions: While temperature and solvent can have some influence on the regioselectivity, the inherent electronic preferences of the reactants are the dominant factor. Lewis acid catalysis can sometimes improve regioselectivity.
-
Characterization: It is essential to correctly identify the major and minor products. 2D NMR techniques (such as COSY and HMBC) can be invaluable for unambiguously assigning the structure of the obtained isomers.
Issue 4: Formation of a Gummy, Insoluble Byproduct (Isoprene Polymerization)
Symptoms:
-
The reaction mixture becomes viscous or a solid mass forms.
-
A significant amount of non-polar, polymeric material is isolated.
-
Low yield of the desired Diels-Alder adduct.
Root Cause Analysis:
Isoprene, like other conjugated dienes, can undergo polymerization, particularly at higher temperatures or in the presence of radical initiators (like peroxides) or certain acids.[3][11] This side reaction consumes the diene, preventing it from participating in the desired cycloaddition.
Troubleshooting and Prevention:
-
Use Freshly Distilled Isoprene: Commercial isoprene often contains inhibitors to prevent polymerization during storage. Distilling the isoprene immediately before use removes these inhibitors but also any peroxides that may have formed.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. While the Diels-Alder reaction is often thermally promoted, excessive heat will accelerate polymerization.
-
Include a Radical Inhibitor: If polymerization is a persistent issue, a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the reaction mixture.
-
Solvent Choice: The reaction should be conducted in a suitable solvent to maintain a homogeneous solution and help dissipate heat.
Protocol to Minimize Isoprene Polymerization:
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the isoprene collection flask before distillation.
-
Distill the isoprene under a nitrogen atmosphere.
-
In the reaction flask, dissolve maleic anhydride in the chosen solvent (e.g., toluene).
-
Add the freshly distilled isoprene to the maleic anhydride solution at a controlled rate, maintaining the desired reaction temperature.
-
Monitor the reaction closely to avoid excessive exotherms.
References
- 1. researchgate.net [researchgate.net]
- 2. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 3. Diene - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Diels–Alder reaction of isoprene toward 2-bromocyclobutenone followed by a subsequent sodium hydroxide-assisted ring contraction reaction. A regio- and stereoselectivity and molecular mechanism study using DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemconnections.org [chemconnections.org]
- 9. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purity analysis of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (3-MTHPA). As a critical monomer and intermediate, its purity is paramount to ensuring the performance, safety, and reproducibility of downstream applications, from polymer synthesis to the development of pharmaceutical agents. This document provides in-depth, experience-driven troubleshooting advice and validated analytical protocols to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the analysis of 3-MTHPA.
Q1: What is the most critical factor affecting the purity of 3-MTHPA during storage and handling? A: Moisture is the primary adversary. This compound readily undergoes hydrolysis when exposed to atmospheric or solvent-borne water, opening the anhydride ring to form the corresponding dicarboxylic acid (1,2,3,6-Tetrahydro-3-methylphthalic acid).[1] This is the most common impurity. Therefore, maintaining anhydrous (dry) conditions is essential.
Q2: What is the primary impurity I should be looking for? A: The primary and most common impurity is the hydrolysis product, 1,2,3,6-Tetrahydro-3-methylphthalic acid. Other potential impurities can include unreacted starting materials from its synthesis (e.g., isoprene and maleic anhydride) or isomers, depending on the synthetic route.[2][3]
Q3: Which analytical technique provides the most comprehensive purity profile? A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is superior for accurately quantifying the non-volatile diacid impurity.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying residual volatile starting materials and other volatile organic impurities.[5][6]
Q4: My sample is a solid. How should I prepare it for analysis? A: The sample should be dissolved in a high-purity, anhydrous solvent. For HPLC, anhydrous acetonitrile or a mixture of acetonitrile and isopropanol is a common choice.[4] For GC, anhydrous dichloromethane or ethyl acetate is suitable. Always filter the sample solution through a 0.45 µm syringe filter before injection to protect the analytical column.[4][7]
Section 2: Purity Analysis Workflow & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific experimental problems. The workflow below illustrates a logical approach to a comprehensive purity assessment.
Logical Workflow for Purity Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. trans-1,2,3,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 9496807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Diels-Alder Reactions: The Archetypal Reactivity of Maleic Anhydride vs. its Adduct, 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
This guide provides an in-depth comparison between maleic anhydride, a quintessential highly reactive dienophile, and 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a characteristic product of the Diels-Alder reaction. For researchers, scientists, and professionals in drug development, understanding the profound differences in reactivity, stereoselectivity, and application between a starting material and its resulting adduct is fundamental to designing efficient synthetic pathways. This document moves beyond a simple side-by-side comparison to explore the causal relationships that govern their respective roles in this powerful cycloaddition reaction.
Core Principles: A Tale of a Reactant and a Product
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring by combining a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component).[1] The reaction's efficiency and stereochemical outcome are governed by the electronic properties and conformations of the reactants.[2][3]
In this context, maleic anhydride and this compound represent two different stages of the Diels-Alder process:
-
Maleic Anhydride: An exceptionally reactive and widely used dienophile . Its reactivity stems from two electron-withdrawing carbonyl groups conjugated with the double bond and a rigid cyclic structure that locks the molecule in a reactive conformation.[4][5]
-
This compound: This is a Diels-Alder adduct , typically formed from the reaction of maleic anhydride with a diene such as trans-1,3-pentadiene or isoprene.[6][7] The double bond within its newly formed cyclohexene ring is unactivated and thus, it is a significantly weaker dienophile compared to its precursor, maleic anhydride.
The following table summarizes their fundamental differences.
| Feature | Maleic Anhydride | This compound |
| Role in Diels-Alder | Highly Reactive Dienophile (Reactant) | Diels-Alder Adduct (Product) |
| Double Bond Character | Electron-deficient (activated) | Electron-rich (unactivated) |
| Key Structural Feature | Planar, rigid five-membered ring with two exocyclic carbonyl groups | Non-planar bicyclic structure with a cyclohexene ring |
| Primary Application | Building block for synthesizing six-membered rings | Hardening agent for epoxy resins, precursor for plasticizers and polymers[7] |
Unpacking Reactivity: A Frontier Molecular Orbital (FMO) Perspective
The rate of a Diels-Alder reaction is largely determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8] A smaller energy gap facilitates a faster reaction.
-
Maleic Anhydride's High Reactivity: The two electron-withdrawing carbonyl groups on maleic anhydride pull electron density away from the carbon-carbon double bond. This effect significantly lowers the energy of its LUMO .[4] Consequently, the HOMO-LUMO gap with most electron-rich dienes is small, leading to a low activation energy and a rapid reaction, often under mild conditions.[2][8]
-
The Adduct's Low Reactivity: In contrast, the double bond in this compound is a simple alkene within a cyclohexene ring. It lacks adjacent electron-withdrawing groups. Its LUMO is therefore at a much higher energy level compared to maleic anhydride, resulting in a large, unfavorable energy gap with the HOMO of a potential diene. This makes it a poor dienophile for subsequent Diels-Alder reactions under normal conditions.
Caption: FMO energy gap comparison for a fast vs. slow Diels-Alder reaction.
The Critical Role of Stereoselectivity: The Endo Rule
When cyclic dienophiles like maleic anhydride react, they can form two possible diastereomeric products: endo and exo.[9][10]
-
Endo Product: The substituents on the dienophile (the anhydride ring) are oriented on the same face as the longest bridge of the newly formed bicyclic system.
-
Exo Product: The substituents are oriented on the opposite face of the longest bridge.
Under kinetic control (lower temperatures, shorter reaction times), the endo product is preferentially formed .[11] This preference is explained by secondary orbital interactions . In the endo transition state, the p-orbitals of the electron-withdrawing carbonyl groups of maleic anhydride can overlap favorably with the p-orbitals of the C2 and C3 atoms of the diene. This stabilizing interaction lowers the energy of the endo transition state, making it the faster-forming product.[11][12] The exo product, while often more thermodynamically stable due to reduced steric hindrance, forms via a higher energy transition state.[11][13]
Caption: Comparison of Endo and Exo transition states in the Diels-Alder reaction.
Experimental Protocols
The following protocols describe common laboratory syntheses that illustrate the principles discussed.
Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This procedure utilizes the thermal decomposition of 3-sulfolene to generate the reactive diene, 1,3-butadiene, in situ. The butadiene is immediately trapped by maleic anhydride.[14]
Methodology:
-
Apparatus Setup: Assemble a reflux apparatus using a 25 mL round-bottom flask, a water-cooled condenser, and a heating mantle connected to a variable transformer. Ensure the setup is securely clamped in a fume hood.[15]
-
Reagent Addition: To the round-bottom flask, add 1.0 g of maleic anhydride, 1.2 g of 3-sulfolene, and 2 mL of xylenes. Add a few boiling chips to ensure smooth boiling.[15]
-
Reflux: Heat the mixture to a gentle reflux. As the 3-sulfolene decomposes, it releases gaseous 1,3-butadiene and sulfur dioxide.[14] The butadiene reacts with the maleic anhydride. Maintain reflux for approximately 30 minutes.
-
Crystallization: After the reflux period, turn off the heating mantle and allow the flask to cool to room temperature. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, is less soluble in cold xylenes and will begin to crystallize.
-
Inducing Precipitation: To maximize yield, add 6 mL of petroleum ether (a poor solvent for the product) to the cooled solution to force more product out of solution.[16] Cool the flask in an ice-water bath for 10 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove residual xylenes.
-
Drying and Characterization: Allow the crystals to air dry completely. Determine the mass to calculate the yield and characterize the product by measuring its melting point.
Protocol 2: Synthesis of the Furan-Maleic Anhydride Adduct
This reaction is a classic example demonstrating the formation of the kinetically favored endo adduct, which can revert to the more stable exo adduct or even back to the starting materials upon prolonged heating.[17]
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5.0 g of maleic anhydride in 10 mL of tetrahydrofuran (THF) with gentle warming (around 50°C) and stirring.[18]
-
Reaction Initiation: Once the maleic anhydride is fully dissolved, add 3.5 mL of furan to the solution.[18] Continue stirring at 50°C for 30 minutes.
-
Initial Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cork the flask and let it stand for at least 48 hours to allow the product to crystallize.[18]
-
Product Isolation: Cool the flask in an ice bath for 10 minutes to complete the crystallization process.[17][18] Collect the white crystals via vacuum filtration.
-
Analysis: The initially formed product is predominantly the endo adduct. This can be confirmed by ¹H NMR spectroscopy. If the reaction is allowed to proceed for a longer duration or at higher temperatures, equilibration will lead to the formation of the thermodynamically more stable exo product.[17]
Caption: General experimental workflow for a typical Diels-Alder reaction.
Concluding Remarks for the Practicing Scientist
The comparison between maleic anhydride and its adduct, this compound, is not a comparison of alternatives but rather an illustration of a fundamental transformation.
-
Maleic anhydride is a powerful and reliable tool for constructing six-membered rings with high stereocontrol. Its activated nature ensures high yields and often mild reaction conditions, making it a staple in complex molecule synthesis.
-
The resulting tetrahydrophthalic anhydride adducts are stable, stereochemically defined products. Their value lies not in their ability to act as dienophiles, but as versatile intermediates for further functionalization, serving as key components in the synthesis of polymers, resins, and other advanced materials.[7]
Understanding this reactant-product relationship is paramount. It allows chemists to leverage the predictable reactivity and stereoselectivity of the Diels-Alder reaction to design and execute synthetic strategies with precision and efficiency.
References
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ethz.ch [ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. DE3890895C2 - 3-Methyl:tetra:hydro:phthalic anhydride prodn. by diels-alder reaction - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. aklectures.com [aklectures.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- 18. docsity.com [docsity.com]
A Comparative Performance Analysis of 3-Methyl and 4-Methyl Tetrahydrophthalic Anhydride Isomers as Epoxy Curing Agents
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate curing agent is paramount to achieving desired performance characteristics in epoxy resin systems. Methyltetrahydrophthalic anhydride (MTHPA) is a widely utilized class of hardeners, prized for the excellent thermal and mechanical properties they impart to the cured polymer network. However, MTHPA is typically supplied as a mixture of isomers, primarily the 3-methyl and 4-methyl substituted versions of tetrahydrophthalic anhydride. While often used interchangeably, the seemingly subtle difference in the placement of the methyl group on the cyclohexene ring can have significant implications for the reactivity, processing, and final properties of the cured epoxy resin.
This guide provides an in-depth, objective comparison of the performance of 3-methyl-1,2,3,6-tetrahydrophthalic anhydride and 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. By examining their chemical structures, we can infer and substantiate with experimental principles their differential impact on key performance metrics. This analysis is supported by established experimental protocols to empower researchers to validate these findings within their own application-specific contexts.
Isomeric Structures and Their Anticipated Influence on Reactivity
The fundamental difference between the 3-methyl and 4-methyl isomers lies in the position of the methyl group relative to the anhydride functional group. This structural variance is the primary driver of their performance differences.
The methyl group is an electron-donating group. Its proximity to the anhydride ring in the 3-methyl isomer could subtly influence the electrophilicity of the carbonyl carbons. More significantly, the spatial arrangement of the methyl group in the 3-position may exert a greater steric hindrance on the approaching epoxy group during the curing reaction compared to the 4-position.[1] This difference in steric hindrance is hypothesized to be a key factor in their differing reactivity profiles.
Comparative Physicochemical Properties
While detailed comparative experimental data for the pure isomers is scarce in publicly available literature, we can compile their fundamental properties. Commercial MTHPA is often a liquid mixture of these and other isomers, as the individual isomers can be solids at room temperature, which can be inconvenient for processing.[2][3]
| Property | 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride | 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride | Reference |
| CAS Number | 5333-84-6 | 3425-89-6 | [4][5] |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | [6] |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | [6] |
| Appearance | White solid | White crystalline solid | [4][7] |
| Melting Point | 58.7 °C | ~60 °C | [4][7] |
| Boiling Point | 293.2 °C at 101.3 kPa | ~303 °C at 760 mmHg | [4] |
Table 1: Physicochemical Properties of 3-Methyl and 4-Methyl Tetrahydrophthalic Anhydride Isomers
Performance Comparison in Epoxy Curing
The primary application for these isomers is as curing agents for epoxy resins. The curing process involves the ring-opening of the epoxy group by the anhydride, forming a highly cross-linked thermoset polymer. The performance of the final cured product is intrinsically linked to the kinetics of this reaction and the resulting network structure.
Curing Kinetics and Reactivity
Hypothesis: Due to reduced steric hindrance, 4-methyl tetrahydrophthalic anhydride is expected to exhibit a higher reaction rate with epoxy resins compared to the 3-methyl isomer.
This difference in reactivity can be quantified using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. A lower onset temperature and peak exothermic temperature for the 4-methyl isomer would support this hypothesis.
Thermal Stability
The thermal stability of the cured epoxy resin is critical for high-performance applications. This can be evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. While the inherent thermal stability of the ester linkages formed during curing should be similar for both isomers, differences in the degree of cure and cross-link density, stemming from their varied reactivity, could lead to observable differences in their TGA profiles.
Thermomechanical Properties
The glass transition temperature (Tg) is a key indicator of the upper service temperature of the cured epoxy. A higher Tg is generally desirable for applications requiring high-temperature performance. Dynamic Mechanical Analysis (DMA) is the standard technique for determining Tg. The isomer that leads to a more completely cured and densely cross-linked network would be expected to yield a higher Tg.
Experimental Protocols for Performance Evaluation
To empirically validate the hypothesized performance differences, the following experimental protocols are recommended.
I. Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the curing profiles, including onset temperature, peak exothermic temperature, and total heat of reaction for epoxy systems cured with 3-methyl and 4-methyl tetrahydrophthalic anhydride.
Procedure:
-
Sample Preparation: Prepare separate formulations of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with each isomer. The anhydride to epoxy equivalent ratio should be kept constant, typically around 0.85 to 1.0.
-
DSC Analysis:
-
Place a precisely weighed sample (5-10 mg) of the uncured mixture into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample from room temperature to approximately 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: From the resulting heat flow curve, determine the onset temperature of the exotherm, the peak temperature of the exotherm, and the total heat of reaction (ΔH) by integrating the area under the peak.
II. Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To evaluate and compare the thermal degradation profiles of epoxy resins fully cured with each isomer.
Procedure:
-
Sample Preparation: Cure samples of the epoxy-anhydride mixtures prepared in the DSC protocol in an oven following a defined cure schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C).
-
TGA Analysis:
-
Place a small, precisely weighed sample (10-20 mg) of the cured material into a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset of decomposition (temperature at 5% weight loss, Td5) and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.
III. Thermomechanical Characterization by Dynamic Mechanical Analysis (DMA)
Objective: To determine and compare the glass transition temperature (Tg) and storage modulus of epoxy resins cured with each isomer.
Procedure:
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy-anhydride systems with defined dimensions suitable for the DMA instrument.
-
DMA Analysis:
-
Mount the specimen in the DMA in a single cantilever or three-point bending configuration.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the expected Tg at a constant rate (e.g., 3-5°C/min).
-
-
Data Analysis: The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus (E').
Safety and Handling Considerations
Both 3-methyl and 4-methyl tetrahydrophthalic anhydride are classified as hazardous substances. They can cause serious eye damage, skin irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[4][5][8]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]
-
Avoid inhalation of dust or vapors. If dust is generated, use respiratory protection.[5]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Conclusion
The choice between 3-methyl and 4-methyl tetrahydrophthalic anhydride as a curing agent for epoxy resins presents a nuanced decision for the materials scientist. While their fundamental chemical properties are nearly identical, the positional isomerism of the methyl group is anticipated to have a discernible impact on performance. The 4-methyl isomer, with its less sterically hindered anhydride group, is predicted to offer faster curing kinetics. This, in turn, may lead to a more complete cure and potentially enhanced thermal and mechanical properties in the final product.
However, it is crucial to recognize that these are structure-based hypotheses. The actual performance will also be influenced by the specific epoxy resin used, the presence of accelerators, and the curing schedule. Therefore, the experimental protocols provided in this guide are essential for any researcher or formulator seeking to optimize their epoxy system by making an informed choice between these two isomers. By conducting these comparative analyses, the subtle yet significant impact of this isomeric difference can be fully elucidated and leveraged for application-specific success.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride [ouci.dntb.gov.ua]
- 3. inchem.org [inchem.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. broadview-tech.com [broadview-tech.com]
- 6. scbt.com [scbt.com]
- 7. resinlab.com.cn [resinlab.com.cn]
- 8. junsei.co.jp [junsei.co.jp]
A Comparative Guide to Anhydride and Amine Curing Agents for Epoxy Resins
For researchers, scientists, and professionals in drug development, the selection of an appropriate curing agent for epoxy resins is a critical decision that dictates the final properties and performance of the material. This guide provides an in-depth, objective comparison of two of the most prevalent classes of epoxy hardeners: anhydrides and amines. By understanding their fundamental chemical differences and performance characteristics, you can make a more informed choice for your specific application.
The Foundation: Epoxy Chemistry and the Role of Curing Agents
Epoxy resins are thermosetting prepolymers characterized by the presence of two or more epoxide (or oxirane) rings.[1][2] These resins remain in a liquid or low-melting-point solid state until a curing agent, or hardener, is introduced. The curing agent initiates a chemical reaction that creates a highly cross-linked, three-dimensional polymer network, transforming the liquid resin into a rigid, durable solid.[1][3] The choice of curing agent is paramount as it significantly influences not only the reaction kinetics and processing conditions but also the ultimate mechanical, thermal, and chemical properties of the cured epoxy system.[2]
The Curing Mechanisms: A Tale of Two Chemistries
The distinct performance characteristics of anhydride- and amine-cured epoxies stem from their fundamentally different reaction mechanisms with the epoxy resin.
Amine Curing: A Direct Nucleophilic Addition
Amine curing agents harden epoxy resins through a direct nucleophilic addition reaction.[2] The active hydrogen atoms on the primary and secondary amine groups react with the epoxide rings of the epoxy resin.[2][4] This process can often occur at ambient temperatures, a notable advantage for many applications.[5][6][7]
The reaction proceeds in a stepwise manner:
-
A primary amine, with its two active hydrogens, attacks and opens an epoxy ring, forming a secondary amine and a hydroxyl group.[4][8]
-
The newly formed secondary amine, with its remaining active hydrogen, can then react with another epoxy group, creating a tertiary amine and another hydroxyl group, thereby extending the polymer chain and building the cross-linked network.[2][8]
Anhydride Curing: A More Complex, Heat-Driven Process
In contrast, anhydride curing is a more complex process that typically requires elevated temperatures to proceed efficiently.[5][9] The mechanism involves the opening of the anhydride ring, which is often initiated by a hydroxyl group present on the epoxy resin backbone or from an accelerator.[1][9][10]
The key steps in anhydride curing are:
-
Initiation: A hydroxyl group attacks the anhydride ring, opening it to form a carboxylic acid and a half-ester.[1][10]
-
Propagation: The newly formed carboxylic acid group then reacts with an epoxide ring, creating an ester linkage and generating a new hydroxyl group.[1]
-
Cross-linking: This new hydroxyl group can then react with another anhydride group, continuing the cycle and building a highly cross-linked polyester network.[1]
A notable feature of anhydride curing is that it can lead to a higher degree of crosslinking compared to amine curing with standard difunctional epoxy resins.[6] This is because the anhydride reacts with both the epoxide and the secondary hydroxyl groups on the epoxy resin.[6]
Performance Comparison: A Data-Driven Analysis
The differences in curing chemistry translate directly into distinct performance profiles for the final cured epoxy. The following table summarizes the key performance characteristics based on typical experimental findings.
| Property | Amine-Cured Epoxies | Anhydride-Cured Epoxies |
| Curing Conditions | Often cure at room temperature.[5][6] | Require elevated temperatures (typically >100°C).[5] |
| Pot Life | Generally shorter.[5] | Significantly longer.[9] |
| Exotherm | Can be high, especially with fast-curing amines. | Generally lower.[9][11] |
| Thermal Stability (Tg) | Moderate to good. | Excellent, with higher glass transition temperatures (Tg).[9][10] |
| Mechanical Properties | High hardness and good mechanical strength.[5] Can be brittle if not formulated carefully.[5] | Often more brittle but can be toughened.[11] |
| Chemical Resistance | Good resistance to mild acids and solvents, but can be poor against alkalis.[5] | Superior resistance to a broad range of chemicals, including acids and strong solvents.[5][9] |
| Electrical Properties | Good. | Excellent, often used for electrical insulation.[10] |
| Moisture Sensitivity | Prone to "amine blush" in humid conditions.[5] | Highly sensitive to moisture during storage and curing, which can cause hydrolysis.[5] |
| Cost | Generally lower material and processing costs.[5] | Higher material and energy costs due to heat curing.[5] |
| Toxicity | Can be toxic and cause skin/respiratory irritation.[11] | Generally lower toxicity.[9] |
Experimental Protocols for Performance Evaluation
To provide a framework for your own comparative studies, the following are detailed methodologies for key performance tests.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and the extent of cure.
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the uncured epoxy/curing agent mixture into an aluminum DSC pan.
-
Curing Cycle: Place the pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing temperature to ensure complete reaction.[12] An exothermic peak will be observed, representing the heat of curing.[13]
-
Cooling: Cool the sample at a controlled rate back to room temperature.
-
Tg Determination: Reheat the now-cured sample at the same rate. A step change in the baseline of the heat flow curve indicates the glass transition temperature (Tg).[13]
-
Analysis: The area under the exothermic peak from the first heating scan is proportional to the total heat of reaction. By running a second scan on the cured sample, you can confirm complete curing if no residual exotherm is observed.[12]
Mechanical Testing: Tensile Strength
Objective: To measure the tensile strength, modulus, and elongation at break of the cured epoxy.
Methodology (Following ASTM D638 Standard): [14][15]
-
Specimen Preparation: Cast the epoxy/curing agent mixture into dumbbell-shaped molds as specified by ASTM D638.
-
Curing: Allow the specimens to cure fully according to the recommended schedule (e.g., 24 hours at room temperature for some amines, or a specific high-temperature cycle for anhydrides). A post-cure at an elevated temperature may be required for some systems to achieve optimal properties.
-
Conditioning: Condition the cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: Mount the specimen in a universal testing machine equipped with grips. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Continuously record the load and extension data.
-
Analysis: From the stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the curve, indicating stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.[16]
-
Chemical Resistance Testing
Objective: To evaluate the resistance of the cured epoxy to various chemical environments.
Methodology (Based on ASTM D543):
-
Specimen Preparation: Prepare and cure rectangular or circular coupons of the epoxy systems.
-
Initial Measurement: Measure and record the initial weight and dimensions of each coupon.
-
Immersion: Immerse the coupons in the selected chemical reagents (e.g., 50% sodium hydroxide, 30% sulfuric acid, acetone, toluene) at a specified temperature.[17]
-
Periodic Evaluation: At regular intervals (e.g., 24 hours, 7 days, 30 days), remove the coupons, rinse, dry, and re-weigh them.[17][18] Also, visually inspect for any changes such as swelling, cracking, discoloration, or softening.[18]
-
Analysis: Calculate the percentage weight change over time. A significant weight gain typically indicates chemical absorption and swelling, while a weight loss may suggest degradation.[17]
Conclusion: Selecting the Right Curing Agent for Your Application
The choice between an anhydride and an amine curing agent is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Choose an amine-based system when:
-
Rapid, room-temperature curing is required.[5]
-
Cost is a primary consideration.[5]
-
High mechanical strength and hardness are the most critical properties.[5]
-
The application environment is not excessively humid during curing.
Choose an anhydride-based system when:
-
Exceptional thermal stability and a high glass transition temperature are necessary.[9][10]
-
Superior chemical and solvent resistance is paramount.[5][9]
-
Excellent electrical insulation properties are required.[10]
-
A long pot life and low exotherm are needed for processing large or complex parts.[9][11]
-
The necessary heating equipment and energy costs are justifiable for the enhanced performance.[5]
By carefully considering the trade-offs between processing characteristics and final performance, and by conducting rigorous experimental validation, researchers can confidently select the optimal curing system to meet the demanding requirements of their scientific and developmental endeavors.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. benchchem.com [benchchem.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. vichem.vn [vichem.vn]
- 6. azom.com [azom.com]
- 7. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 8. appliedpoleramic.com [appliedpoleramic.com]
- 9. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. epoxyworks.com [epoxyworks.com]
- 17. azom.com [azom.com]
- 18. industrialclear.com [industrialclear.com]
A Comparative Guide to the Mechanical Properties of Polymers: 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride vs. Aromatic Dianhydrides
Introduction: The Pivotal Role of Dianhydrides in High-Performance Polymers
In the landscape of advanced materials, the selection of monomers is a critical determinant of the final polymer's performance characteristics. Dianhydrides, a class of organic compounds possessing two anhydride groups, are instrumental in the synthesis of high-performance thermosetting polymers such as polyimides and epoxy resins. The structural nuances of the dianhydride molecule—ranging from rigid aromatic backbones to more flexible cycloaliphatic structures—profoundly influence the mechanical and thermal properties of the resulting polymer network.
This guide provides a comprehensive comparison of the mechanical properties of polymers derived from 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (MTHPA), a cycloaliphatic dianhydride, against those synthesized from common aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-Oxydiphthalic anhydride (ODPA). This analysis will be invaluable for researchers, scientists, and drug development professionals in selecting the appropriate dianhydride for their specific application, be it in aerospace, electronics, or advanced medical devices.
While MTHPA is predominantly utilized as a curing agent for epoxy resins, the aromatic dianhydrides are key building blocks for high-temperature polyimides. This guide will, therefore, compare these two distinct classes of thermosets, offering insights into how the choice of dianhydride dictates the ultimate mechanical performance.
Chemical Structures and Their Influence on Polymer Architecture
The fundamental differences in the mechanical properties of polymers derived from these dianhydrides can be traced back to their molecular architecture.
Caption: Chemical classes of the compared dianhydrides.
The cycloaliphatic structure of MTHPA imparts a more flexible and non-planar geometry to the polymer network compared to the rigid and planar nature of aromatic dianhydrides like PMDA.[1] This inherent flexibility in MTHPA-based polymers generally leads to lower glass transition temperatures and moduli but can enhance toughness. Conversely, the aromatic dianhydrides, particularly the rigid PMDA, contribute to polymers with exceptional thermal stability and high modulus due to strong intermolecular interactions and chain packing.[1] BTDA, with its ketone linkage, and ODPA, with its ether linkage, offer intermediate levels of flexibility, allowing for a tailoring of properties between the extremes of MTHPA and PMDA.
Comparative Analysis of Mechanical Properties
The following table summarizes the typical mechanical properties of polymers derived from the selected dianhydrides. It is important to note that the data for MTHPA is for an epoxy resin system, while the data for PMDA, BTDA, and ODPA is for polyimide films synthesized with 4,4'-oxydianiline (ODA). This reflects their most common high-performance applications.
| Property | MTHPA-cured Epoxy | PMDA-ODA Polyimide | BTDA-ODA Polyimide | ODPA/BPADA-ODA Copolyimide |
| Tensile Strength (MPa) | ~60-80 | 170–200[1] | ~114 | 138.7[2] |
| Young's Modulus (GPa) | ~2.5-3.5 | 3–5[1] | ~3.2 | 1.76[2] |
| Elongation at Break (%) | ~3-6 | ~3 | ~3.6 | 55.0[2] |
| Glass Transition Temp. (°C) | ~120-160 | ~385[1] | ~276 | 221.1[2] |
Key Observations:
-
Aromatic Dianhydrides for Superior Strength and Thermal Stability: As anticipated, polyimides derived from aromatic dianhydrides exhibit significantly higher tensile strength and glass transition temperatures compared to the MTHPA-cured epoxy resin. The rigid backbone imparted by PMDA, in particular, results in outstanding mechanical strength and thermal resistance.[1]
-
MTHPA for Balanced Properties: While not reaching the high-temperature performance of polyimides, MTHPA-cured epoxy resins offer a good balance of mechanical properties with easier processing due to lower curing temperatures and viscosity.
-
Flexibility of ODPA: The copolyimide containing ODPA demonstrates a remarkably high elongation at break, highlighting the increased flexibility introduced by the ether linkages in the dianhydride structure.[2] This makes it suitable for applications requiring a degree of ductility.
-
BTDA as an Intermediate: BTDA-based polyimides present a compromise between the rigidity of PMDA and the flexibility of ODPA, offering a good combination of tensile strength and modulus.
Experimental Protocols: A Guide to Material Characterization
To ensure the scientific integrity and reproducibility of the data presented, standardized testing methodologies are paramount. The following are detailed protocols for the synthesis of the compared polymers and the characterization of their mechanical properties.
Polymer Synthesis Workflow
Caption: General workflows for synthesizing MTHPA-cured epoxy and aromatic polyimides.
1. Synthesis of MTHPA-Cured Epoxy Resin
-
Materials: Bisphenol A diglycidyl ether (DGEBA) epoxy resin, this compound (MTHPA), accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol).
-
Procedure:
-
Preheat the DGEBA epoxy resin to reduce its viscosity.
-
Add the stoichiometric amount of MTHPA to the epoxy resin and mix thoroughly until a homogeneous solution is obtained.
-
Add the accelerator to the mixture and continue stirring.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the resin mixture into a preheated mold.
-
Cure the resin in an oven following a specific temperature profile (e.g., 120°C for 2 hours followed by 150°C for 4 hours).
-
Allow the cured plaque to cool down slowly to room temperature before demolding.
-
2. Synthesis of Aromatic Polyimide Films (e.g., PMDA-ODA)
-
Materials: Pyromellitic dianhydride (PMDA), 4,4'-oxydianiline (ODA), N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a dry, nitrogen-purged flask, dissolve ODA in NMP with mechanical stirring until a clear solution is formed.[3]
-
Gradually add an equimolar amount of PMDA powder to the ODA solution. The viscosity of the solution will increase as the poly(amic acid) is formed.[4]
-
Continue stirring for several hours at room temperature to ensure complete polymerization of the poly(amic acid).
-
Cast the viscous poly(amic acid) solution onto a glass substrate using a doctor blade to achieve a uniform thickness.[3]
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization (e.g., 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour).[5] This process converts the poly(amic acid) into the final polyimide film.
-
After cooling, the polyimide film can be peeled off from the glass substrate.
-
Mechanical Property Testing Workflow
Caption: Workflow for the characterization of mechanical properties of the synthesized polymers.
1. Tensile Properties Measurement (ASTM D638)
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.[6]
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
-
Procedure:
-
Prepare dumbbell-shaped specimens from the cured polymer plaques or films according to the dimensions specified in ASTM D638.[7][8]
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of the UTM.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[9]
-
Record the load-extension curve.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the recorded data.
-
2. Dynamic Mechanical Analysis (DMA) (ASTM D4065)
-
Objective: To determine the viscoelastic properties of the polymer, including the glass transition temperature (Tg).[10][11]
-
Apparatus: Dynamic Mechanical Analyzer (DMA).
-
Procedure:
-
Prepare rectangular specimens of the polymer with dimensions suitable for the DMA clamp.[12][13]
-
Mount the specimen in the DMA.
-
Apply a small, oscillating sinusoidal strain to the specimen at a set frequency.
-
Ramp the temperature of the specimen at a controlled rate over a wide range.
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E').
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[12]
-
Conclusion: Selecting the Right Dianhydride for Your Application
The choice between this compound and aromatic dianhydrides like PMDA, BTDA, and ODPA is a critical decision that hinges on the desired balance of mechanical properties, thermal stability, and processability.
-
For applications demanding the utmost in thermal resistance and mechanical strength , such as components in the aerospace and electronics industries, polyimides derived from aromatic dianhydrides are the superior choice. The rigidity of the aromatic backbone, especially in PMDA, provides unparalleled performance at elevated temperatures.
-
For applications where ease of processing, lower cost, and a good balance of mechanical properties are the primary drivers, MTHPA-cured epoxy resins present a compelling alternative. Their lower viscosity and curing temperatures make them suitable for a wide range of composite manufacturing processes.
-
When flexibility and toughness are required in a high-performance polymer, dianhydrides with flexible linkages, such as ODPA , should be considered. The resulting polyimides can offer significant elongation at break, making them more resistant to fracture.
By understanding the fundamental structure-property relationships and employing standardized synthesis and characterization protocols, researchers and engineers can confidently select the optimal dianhydride to meet the rigorous demands of their specific applications.
References
- 1. aozunasia.com [aozunasia.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 5. ritsumei.ac.jp [ritsumei.ac.jp]
- 6. infinitalab.com [infinitalab.com]
- 7. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 10. store.astm.org [store.astm.org]
- 11. atslab.com [atslab.com]
- 12. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 13. infinitalab.com [infinitalab.com]
Safety Operating Guide
Navigating the Handling of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Essential Safety Information
This guide provides critical safety and logistical information for the handling of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. As a potent skin and respiratory sensitizer capable of causing serious eye damage, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is imperative for ensuring personnel safety in all research, development, and manufacturing environments.
Understanding the Risks: The "Why" Behind the Precautions
This compound presents a significant health hazard primarily through three routes of exposure: inhalation, skin contact, and eye contact.[1][2][3] The primary risks are:
-
Respiratory Sensitization : Repeated inhalation of dust or vapors can lead to allergic reactions in the respiratory system, potentially causing asthma-like symptoms.[1][2][3][4] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe respiratory response.[5][6]
-
Skin Sensitization and Irritation : Direct contact can cause skin irritation and allergic reactions, such as dermatitis.[1][2][5] Similar to respiratory sensitization, initial exposures may not produce a reaction, but repeated contact can lead to a hypersensitive state.
-
Serious Eye Damage : This chemical is corrosive to the eyes and can cause irreversible damage upon contact.[1][2][3][4][7]
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent both acute and long-term health effects.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact, irritation, and sensitization. The choice of material should be based on the specific operational context and potential for prolonged contact. |
| Eyes/Face | Safety goggles and a face shield | To provide complete protection against splashes and airborne particles, preventing serious eye damage. |
| Body | Laboratory coat or chemical-resistant suit | To protect the skin from accidental spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters | To prevent the inhalation of harmful vapors and fine particles, which can lead to respiratory sensitization. |
In-Depth Look at Glove Selection
Choosing the right glove material is crucial. While no single glove material is impervious to all chemicals, for cyclic anhydrides like this compound, the following are recommended based on their chemical resistance profiles:
-
Nitrile : Offers good resistance to a range of chemicals and is a common choice for laboratory settings. It provides a good balance of dexterity and protection for incidental contact.
-
Neoprene : Provides excellent resistance to acids and caustics, making it a robust choice for handling this anhydride.
-
Butyl Rubber : Recommended for situations with a higher risk of prolonged contact or immersion, as it offers superior resistance to corrosive acids.[8]
Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.[9][10][11]
Respiratory Protection: A Closer Examination
A NIOSH-approved respirator is mandatory when there is a risk of inhaling dust or vapors. The selection of the correct cartridge is critical:
-
Organic Vapor/Acid Gas (OV/AG) Cartridge : This combination cartridge is recommended as anhydrides can have both organic vapor and acidic properties. The yellow NIOSH color code typically indicates a combination of organic vapor and acid gas protection.[12][13]
-
P100 Particulate Filter : This filter is essential to capture any fine dust particles of the solid anhydride, providing the highest level of particulate protection. The magenta color code signifies a P100 filter.[12]
A fit test for the respirator is required to ensure a proper seal.[14]
Step-by-Step Procedural Guidance
Donning PPE: A Deliberate Approach
Properly putting on PPE is the first step in ensuring your safety. Follow this sequence to minimize the risk of contamination.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. A meticulous and standardized procedure is essential.
Operational and Disposal Plans
Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Keep containers tightly closed when not in use to prevent the release of vapors and contamination.[5][15]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and water.[2]
Spill Response
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[5] For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill.[1] Place the absorbed material into a sealed, labeled container for proper disposal. Do not use water to clean up spills as it can spread the material.[1]
Disposal of Contaminated Materials
All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound must be considered hazardous waste.[5]
-
Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.[5][15]
Emergency Procedures
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7][15] Seek medical attention if irritation or a rash develops.[1][15]
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][7]
In case of inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][7] If respiratory symptoms develop, seek immediate medical attention.[1]
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Conclusion
The safe handling of this compound is achievable through a comprehensive understanding of its hazards and the diligent application of appropriate personal protective equipment and safe work practices. By integrating these protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with this chemical and foster a culture of safety.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. echemi.com [echemi.com]
- 4. workwearsolutions.net [workwearsolutions.net]
- 5. research.wayne.edu [research.wayne.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. broadview-tech.com [broadview-tech.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. uwyo.edu [uwyo.edu]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. oshacode.com [oshacode.com]
- 13. scribd.com [scribd.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
